Product packaging for Aureonitol(Cat. No.:CAS No. 71774-51-1)

Aureonitol

货号: B1264973
CAS 编号: 71774-51-1
分子量: 206.28 g/mol
InChI 键: DTLKTHCXEMHTIQ-DBCNHVMASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aureonitol has been reported in Chaetomium cochliodes, Chaetomium globosum, and Chaetomium coarctatum with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B1264973 Aureonitol CAS No. 71774-51-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLKTHCXEMHTIQ-DBCNHVMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC1COC(C1O)C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601038840
Record name Aureonitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71774-51-1
Record name Aureonitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aureonitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601038840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUREONITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Aureonitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureonitol, a naturally occurring tetrahydrofuran derivative isolated from fungi, has emerged as a molecule of significant interest in antiviral and anti-inflammatory research. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound. The primary focus is on its well-documented anti-influenza activity, which is characterized by the inhibition of viral entry through direct interaction with the viral surface glycoprotein hemagglutinin. Additionally, this guide explores the potential anti-neuroinflammatory properties of this compound analogues, suggesting a broader spectrum of bioactivity. Detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways are presented to facilitate a deeper understanding and guide future research and development efforts.

Anti-Influenza Mechanism of Action

The principal and most extensively studied mechanism of action of this compound is its potent inhibitory effect on influenza A and B viruses. This compound effectively neutralizes the virus by preventing its attachment to and entry into host cells.

Molecular Target: Hemagglutinin (HA)

The primary molecular target of this compound is the influenza virus surface glycoprotein, hemagglutinin (HA) [1][2][3][4]. HA is crucial for the initial stages of influenza infection, as it mediates the binding of the virus to sialic acid-containing receptors on the surface of host cells.

Inhibition of Viral Adsorption

This compound inhibits the process of hemagglutination , where the HA protein binds to red blood cells, a process that mimics the binding to host epithelial cells[1]. By inhibiting hemagglutination, this compound effectively blocks the adsorption of the virus to the host cell membrane, a critical first step in the viral life cycle. Experimental evidence demonstrates that pre-treatment of the virus with this compound prevents infection, whereas pre-treatment of the host cells does not, confirming that the compound acts on a viral component.

Binding to the Sialic Acid Binding Site

Molecular modeling and docking studies have elucidated the specific interaction between this compound and the HA protein. This compound binds to the highly conserved sialic acid binding site , also known as the receptor-binding site (RBS), located in the globular head of the HA protein. Within this pocket, this compound forms stable hydrogen bonds with key amino acid residues that are essential for the recognition of host cell receptors. This direct competitive inhibition prevents the natural interaction between HA and sialic acid.

Signaling Pathway of Influenza Virus Entry and its Inhibition by this compound

The following diagram illustrates the influenza virus entry pathway and the inhibitory action of this compound.

Aureonitol_Influenza_Inhibition cluster_virus Influenza Virus cluster_host Host Cell Virus Virion HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Viral_Uncoating Viral Uncoating & Replication Endosome->Viral_Uncoating This compound This compound This compound->HA Binds to Sialic Acid Binding Site

Caption: this compound inhibits influenza virus entry by binding to hemagglutinin.

Potential Anti-Neuroinflammatory Mechanism of Action

Recent studies on this compound analogues have suggested a potential role in modulating inflammatory responses in the central nervous system. This activity appears to be mediated through the inhibition of key pro-inflammatory signaling pathways in microglial cells.

Inhibition of Pro-inflammatory Mediators

Analogues of this compound have been shown to reduce the production of several pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and reactive oxygen species (ROS).

Modulation of the TLR4/NF-κB Signaling Pathway

The anti-neuroinflammatory effects are attributed to the suppression of the Toll-like receptor 4 (TLR4) and nuclear factor kappa-B (NF-κB) signaling pathways. This leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as decreased phosphorylation of the inhibitor of NF-κB (IκB) and p38 mitogen-activated protein kinases (MAPKs).

Signaling Pathway of Neuroinflammation and Potential Inhibition by this compound Analogues

The diagram below outlines the LPS-induced neuroinflammatory pathway and the putative inhibitory points for this compound analogues.

Aureonitol_Neuroinflammation_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p38 MAPK TLR4->p38 Phosphorylates IκB IκB TLR4->IκB Phosphorylates NFκB NF-κB p38->NFκB IκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6, IL-1β Nucleus->Inflammatory_Genes Induces Transcription of Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Aureonitol_Analogue This compound Analogue Aureonitol_Analogue->TLR4 Suppresses Expression Aureonitol_Analogue->p38 Inhibits Phosphorylation Aureonitol_Analogue->IκB Inhibits Phosphorylation

Caption: Potential anti-neuroinflammatory mechanism of this compound analogues.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-Influenza Activity of this compound
Virus StrainEC50 (nM)Reference
Influenza A(H3N2)100
Table 2: In Vitro Cytotoxicity of this compound
Cell LineCC50 (µM)Reference
Madin-Darby Canine Kidney (MDCK)1426
Table 3: Hemagglutination Inhibition by this compound
Virus StrainMIC (nM)Reference
Influenza A and B Strains60 - 200

Experimental Protocols

Hemagglutination Inhibition Assay

This assay is used to determine the ability of a compound to prevent virus-induced agglutination of red blood cells.

Workflow Diagram:

Hemagglutination_Inhibition_Workflow A Prepare serial dilutions of this compound in a 96-well plate B Add a standardized amount of influenza virus to each well A->B C Incubate to allow for binding of this compound to the virus B->C D Add a suspension of red blood cells (e.g., chicken) to each well C->D E Incubate and observe for hemagglutination (a lattice formation of RBCs) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the hemagglutination inhibition assay.

Methodology:

  • Two-fold serial dilutions of this compound are prepared in a V-bottom 96-well microtiter plate.

  • A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well containing the diluted compound.

  • The plate is incubated at room temperature for 1 hour to allow the compound to bind to the virus.

  • A suspension of red blood cells (e.g., 0.5% chicken erythrocytes) is then added to each well.

  • The plate is incubated at room temperature for 30-60 minutes.

  • The minimum inhibitory concentration (MIC) is determined as the highest dilution of the compound that completely inhibits hemagglutination (indicated by the formation of a red blood cell "button" at the bottom of the well).

Virus Adsorption Inhibition Assay

This assay assesses the ability of a compound to prevent the attachment of the virus to host cells.

Methodology:

  • Virus Pre-treatment: Influenza virus particles are pre-incubated with this compound for 1 hour at room temperature. This mixture is then diluted and incubated with a monolayer of host cells (e.g., MDCK cells) for 1 hour at 37°C.

  • Cell Pre-treatment: Host cells are pre-treated with this compound for 1 hour at 37°C and then washed. The cells are subsequently infected with the influenza virus.

  • Simultaneous Treatment: Host cells are infected with the influenza virus in the presence of this compound.

  • Following incubation, the cells are washed to remove unbound virus and compound.

  • The level of viral attachment/entry is quantified, typically by measuring viral protein expression (e.g., via immunofluorescence or western blot) or by quantifying viral RNA (e.g., via RT-qPCR).

In Silico Molecular Docking

Molecular docking simulations are used to predict the binding mode of this compound to the influenza HA protein.

Methodology:

  • The three-dimensional crystal structure of the target influenza HA protein is obtained from a protein data bank.

  • The chemical structure of this compound is designed and its geometry is optimized using computational chemistry software.

  • Docking simulations are performed to predict the most favorable binding poses of this compound within the sialic acid binding site of HA.

  • The binding affinity is estimated based on scoring functions that calculate the free energy of binding.

  • The interactions between this compound and the amino acid residues of the HA protein (e.g., hydrogen bonds) are analyzed to understand the molecular basis of the binding.

Conclusion

This compound presents a compelling profile as an anti-influenza agent with a well-defined mechanism of action centered on the inhibition of viral entry via direct binding to the hemagglutinin protein. Its efficacy against both influenza A and B viruses, coupled with its low cytotoxicity, underscores its potential for further development. The emerging evidence of anti-neuroinflammatory activity in its analogues suggests that the therapeutic applications of this chemical scaffold may extend beyond virology. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in exploring the full therapeutic potential of this compound.

References

Aureonitol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureonitol, a tetrahydrofuran derivative of fungal origin, has emerged as a promising natural product with significant biological activity, particularly as an antiviral agent. First isolated in 1979 from the South African plant Helichrysum aureonitens, it was later discovered to be a secondary metabolite produced by various fungal species of the genus Chaetomium. Its structural elucidation and confirmation of its relative and absolute stereochemistry were definitively established through total synthesis. This compound exhibits potent in vitro activity against influenza A and B viruses, functioning through a distinct mechanism of action involving the inhibition of viral entry by targeting the hemagglutinin glycoprotein. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound, with a focus on detailed experimental protocols and data to support further research and development.

Discovery and Origin

This compound was first reported in 1979 as a natural product isolated from the flowering plant Helichrysum aureonitens. However, subsequent research revealed that this compound is also produced by various species of fungi belonging to the genus Chaetomium, which are commonly found in soil and on decaying plant material.[1][2] This dual origin highlights the diverse metabolic capabilities of microorganisms and their potential as sources of novel bioactive compounds. The fungal production of this compound is particularly significant as it offers a more sustainable and scalable source for this compound compared to extraction from plant material.

The absolute stereochemistry of naturally occurring (-)-aureonitol was determined to be (2S, 3R, 4S) through enantioselective total synthesis, which also confirmed its relative stereochemistry.[3][4] This synthetic achievement was crucial for definitively establishing the correct structure of the natural product and enabling the preparation of pure enantiomers for biological evaluation.

Physicochemical Properties and Structure Elucidation

This compound is a tetrahydrofuran derivative with the chemical formula C₁₃H₁₈O₂. Its structure features a central tetrahydrofuran ring substituted with a butadienyl group at position 2 and a pentadienyl group at position 4.

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₈O₂
Molecular Weight206.28 g/mol
AppearanceNot reported in detail
Stereochemistry(2S, 3R, 4S) for (-)-aureonitol
Experimental Protocol: Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for determining the connectivity of atoms in the this compound molecule.

  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: The chemical shifts (δ) of the proton signals provide information about their electronic environment. The coupling constants (J) between adjacent protons reveal their spatial relationships and are crucial for determining the relative stereochemistry of the tetrahydrofuran ring.

    • ¹³C NMR: The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., sp², sp³, carbonyl).

    • 2D NMR: COSY spectra establish proton-proton correlations, while HSQC and HMBC spectra reveal one-bond and multiple-bond proton-carbon correlations, respectively. This information is pieced together to build the complete carbon skeleton and assign all proton and carbon resonances.

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃) (Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
Tetrahydrofuran Ring
2~82.0~4.5 (m)
3~75.0~4.0 (m)
4~45.0~2.5 (m)
5~70.0~3.8 (m), ~3.6 (m)
Butadienyl Sidechain
1'~130.0~6.3 (m)
2'~135.0~6.0 (m)
3'~118.0~5.2 (m)
4'~137.0~5.1 (m)
Pentadienyl Sidechain
1''~130.0~6.2 (m)
2''~132.0~5.8 (m)
3''~130.0~5.7 (m)
4''~135.0~5.5 (m)
5''~18.0~1.7 (d)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to confirm the presence of specific structural motifs.

  • Sample Preparation: A dilute solution of this compound is introduced into the mass spectrometer.

  • Data Acquisition: The sample is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. For MS/MS, the molecular ion is fragmented, and the m/z values of the resulting fragment ions are recorded.

  • Data Analysis: The elemental composition is calculated from the accurate mass. The fragmentation pattern is analyzed to identify characteristic losses of neutral fragments, which can corroborate the proposed structure.

Biological Activity and Mechanism of Action

The most well-characterized biological activity of this compound is its potent inhibition of influenza A and B viruses.

Table 3: Anti-influenza Activity of this compound

Virus StrainEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A(H3N2)100142614260

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that is cytotoxic to 50% of cells.

Mechanism of Action: Inhibition of Viral Entry

This compound's anti-influenza activity stems from its ability to interfere with the early stages of the viral life cycle, specifically viral entry into the host cell. The primary target of this compound is the viral surface glycoprotein hemagglutinin (HA).

Molecular modeling studies have shown that this compound docks into the sialic acid-binding site on the hemagglutinin protein. This binding prevents the attachment of the virus to sialic acid receptors on the surface of host cells, a critical first step in influenza virus infection. By blocking this interaction, this compound effectively inhibits viral adsorption and subsequent entry into the cell.

Hemagglutinin_Inhibition cluster_virus Influenza Virus cluster_host Host Cell This compound This compound Hemagglutinin Hemagglutinin (HA) This compound->Hemagglutinin Binds to sialic acid binding site Sialic_Acid Sialic Acid Receptor Hemagglutinin->Sialic_Acid Binding Blocked Viral_Entry Viral Entry Sialic_Acid->Viral_Entry Inhibited

Caption: this compound's mechanism of action against influenza virus.

Experimental Protocols for Biological Assays

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluency.

  • Virus Infection: Serial dilutions of the influenza virus are prepared, and the cell monolayers are infected with a known amount of virus (multiplicity of infection - MOI).

  • Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of this compound.

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

  • Staining and Quantification: The cell monolayers are fixed (e.g., with 10% formalin) and stained with a solution of crystal violet, which stains the living cells but not the plaques (areas of dead cells). The plaques are then counted, and the percentage of plaque reduction compared to a no-drug control is calculated. The EC₅₀ value is determined from the dose-response curve.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow Start Seed MDCK cells Infect Infect with Influenza Virus Start->Infect Treat Add overlay with various [this compound] Infect->Treat Incubate Incubate for 2-3 days Treat->Incubate Fix_Stain Fix and stain with Crystal Violet Incubate->Fix_Stain Count Count plaques and calculate % inhibition Fix_Stain->Count End Determine EC₅₀ Count->End

Caption: Workflow for the plaque reduction assay.

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

  • Cell Culture: MDCK cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period of time (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ value is determined from the dose-response curve.

MTT_Assay cluster_workflow MTT Assay Workflow Start Seed MDCK cells Treat Treat with various [this compound] Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Solubilize Add solubilizing agent Add_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End Determine CC₅₀ Measure->End

Caption: Workflow for the MTT cytotoxicity assay.

Synthesis and Isolation

Total Synthesis

The total synthesis of (-)-aureonitol was first reported by Jervis and Cox in 2008. This synthesis not only confirmed the structure and stereochemistry of the natural product but also provided a route for the preparation of analogues for structure-activity relationship studies. The key step in their synthesis involved a stereoselective intramolecular allylation of an allylsilane with an aldehyde to construct the trisubstituted tetrahydrofuran core.

A detailed step-by-step protocol for the total synthesis can be found in the supporting information of the original publication by Jervis and Cox (2008) in the Journal of Organic Chemistry.

Isolation from Chaetomium sp.

This compound can be isolated from the fermentation broth of Chaetomium species. The general procedure involves fungal culture, extraction of the secondary metabolites, and chromatographic purification.

  • Fungal Fermentation: A pure culture of a Chaetomium species known to produce this compound (e.g., Chaetomium globosum) is grown in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) for several weeks.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract containing a mixture of secondary metabolites.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a mobile phase of methanol and water or acetonitrile and water.

  • Purity Assessment: The purity of the isolated this compound is assessed by HPLC and NMR spectroscopy.

Host Cell Signaling Pathways

Currently, there is limited information available on the specific downstream signaling pathways in host cells that are affected by this compound during viral infection. The primary mechanism of action is understood to be the direct inhibition of viral entry by binding to hemagglutinin.

However, it is known that influenza virus infection activates several host cell signaling pathways, including the NF-κB and interferon signaling pathways, which are crucial for the host's innate immune response. Future research could investigate whether this compound, in addition to its direct antiviral effect, modulates these or other host cell signaling pathways, which could contribute to its overall therapeutic potential.

Interestingly, in the producing fungus Chaetomium globosum, this compound has been found to act as a transcriptional regulator, influencing the biosynthesis of other secondary metabolites. This suggests that this compound can interact with biological macromolecules to modulate gene expression, a property that warrants further investigation in the context of host-pathogen interactions.

Future Directions

This compound represents a promising lead compound for the development of new anti-influenza drugs with a novel mechanism of action. Future research efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of this compound in animal models of influenza infection.

  • Investigation of Host Cell Signaling: Elucidation of any effects of this compound on host cell signaling pathways during viral infection to better understand its complete mechanism of action and potential immunomodulatory effects.

  • Optimization of Fungal Production: Development of high-yielding fermentation and purification processes to ensure a sustainable supply of this compound for further research and development.

Conclusion

This compound is a fascinating natural product with a unique origin and a well-defined mechanism of action against influenza viruses. Its ability to target the viral hemagglutinin and block viral entry makes it an attractive candidate for the development of new antiviral therapies, particularly in the face of emerging drug resistance to existing anti-influenza agents. The detailed experimental protocols and data presented in this technical guide are intended to facilitate further research into this promising molecule and accelerate its potential translation into a clinical candidate.

References

Aureonitol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Aureonitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a tetrahydrofuran derivative with significant antiviral properties. It covers its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a natural product isolated from fungi of the Chaetomium genus, such as Chaetomium coarctatum and Chaetomium globosum[1][2]. Its structure was confirmed through total synthesis, which also established its absolute stereochemistry as (2S,3R,4S)[3][4]. The molecule features a central tetrahydrofuran ring with two unsaturated side chains.

dot

Figure 1: 2D representation of this compound's chemical structure.
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from comprehensive chemical databases and literature.[2]

PropertyValueReference
IUPAC Name (2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol
CAS Number 71774-51-1
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Canonical SMILES C/C=C/C=C/[C@H]1CO--INVALID-LINK--/C=C/C=C
InChI Key DTLKTHCXEMHTIQ-DBCNHVMASA-N
XLogP3-AA 2.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 6
Appearance Solid
Solubility Soluble in DMSO, Methanol

Biological Activity and Mechanism of Action

This compound has demonstrated potent antiviral activity, particularly against influenza A and B viruses. It is significantly more effective against the influenza A(H3N2) subtype. The primary mechanism of action is the inhibition of viral entry into host cells.

Anti-Influenza Activity

This compound targets the influenza surface glycoprotein hemagglutinin (HA), which is responsible for binding to sialic acid receptors on the host cell surface. By binding to the sialic acid binding site of HA, this compound effectively blocks the virus from attaching to and entering host cells. This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which act on viral release.

dot

Mechanism_of_Action Figure 2: this compound's Mechanism of Influenza Inhibition cluster_0 Standard Viral Entry cluster_1 Inhibition by this compound Virus Influenza Virus HA Hemagglutinin (HA) on Virus Surface Virus->HA has SialicAcid Sialic Acid Receptor on Host Cell HA->SialicAcid binds to HostCell Host Cell HostCell->SialicAcid has Entry Viral Entry & Replication SialicAcid->Entry leads to This compound This compound BlockedHA Hemagglutinin (HA) This compound->BlockedHA binds to NoBinding Binding Blocked BlockedHA->NoBinding results in NoEntry No Viral Entry NoBinding->NoEntry

Figure 2: this compound's mechanism of influenza inhibition.
Quantitative Biological Data

The antiviral efficacy and cytotoxicity of this compound have been quantified in several studies. The tables below summarize these findings.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineMOIEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)**
Influenza A/Udorn/307/72 (H3N2)MDCK0.0130142647,533
Influenza A/Udorn/307/72 (H3N2)MDCK0.05100142614,260
Clinical Isolate (H3N2)MDCK0.0531214264,570
Clinical Isolate (H1N1)MDCK0.0541714263,419
Influenza B/Lee/40MDCK0.0586014261,658
Multiplicity of Infection
**SI = CC₅₀ / EC₅₀

Table 2: Hemagglutination Inhibition Activity of this compound

Virus StrainMinimal Inhibitory Concentration (MIC) (nM)
Influenza A/Udorn/307/72 (H3N2)60
Clinical Isolate (H3N2)120
Clinical Isolate (H1N1)100
Influenza B/Lee/40200

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's antiviral properties, adapted from Sacramento et al., 2015.

Cytotoxicity Assay

The cytotoxicity of this compound is determined using the MTT assay in Madin-Darby Canine Kidney (MDCK) cells.

  • Cell Seeding: Plate MDCK cells in 96-well plates at a density of 1x10⁴ cells/well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell adherence.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated using non-linear regression analysis of the dose-response curves.

Hemagglutination Inhibition (HAI) Assay

This assay measures the ability of this compound to prevent virus-induced agglutination of red blood cells (RBCs).

dot

HAI_Workflow Figure 3: Experimental Workflow for HAI Assay start Start step1 Prepare serial dilutions of this compound in V-bottom 96-well plate start->step1 step2 Add 4 Hemagglutination Units (HAU) of influenza virus to each well step1->step2 step3 Incubate mixture for 30 minutes at room temperature step2->step3 step4 Add 0.5% guinea pig Red Blood Cells (RBCs) to each well step3->step4 step5 Incubate for 1 hour at room temperature step4->step5 step6 Observe results: Button formation (inhibition) vs. Lattice formation (agglutination) step5->step6 end Determine MIC step6->end

Figure 3: Experimental workflow for the Hemagglutination Inhibition (HAI) Assay.
  • Compound Dilution: Perform two-fold serial dilutions of this compound in PBS in a V-bottom 96-well plate.

  • Virus Addition: Add 4 Hemagglutination Units (HAU) of the influenza virus to each well containing the compound.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to interact with the virus.

  • RBC Addition: Add a 0.5% suspension of guinea pig red blood cells to each well.

  • Incubation: Gently mix and incubate the plate for 1 hour at room temperature.

  • Observation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits hemagglutination (observed as a "button" of RBCs at the bottom of the well).

Molecular Docking Protocol

In silico studies are used to predict the binding interaction between this compound and the influenza hemagglutinin protein.

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of influenza HA (e.g., from the Protein Data Bank, PDB).

    • Design the 3D structure of this compound using molecular modeling software (e.g., Accelrys Draw) and optimize its geometry.

  • Docking Software: Use a docking program such as ArgusLab or AutoDock Vina.

  • Define Binding Site: Define the docking grid box to encompass the sialic acid binding site on the globular head of the HA protein. A typical grid size might be 25 x 25 x 25 Å.

  • Docking Simulation:

    • Perform the docking simulation, treating the ligand (this compound) as flexible and the protein (HA) as rigid.

    • Generate a set number of binding poses (e.g., 150).

    • Repeat the docking run multiple times to ensure convergence and identify the most favorable poses.

  • Analysis:

    • Analyze the results to identify the lowest energy binding poses.

    • Use visualization software (e.g., PoseView, PyMOL) to examine the interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the HA binding pocket (e.g., Tyr98, His183, Glu190).

Conclusion

This compound is a promising antiviral compound with a well-defined chemical structure and a clear mechanism of action against influenza viruses. Its ability to inhibit viral entry by targeting the highly conserved hemagglutinin protein makes it an attractive candidate for further drug development, particularly in the context of emerging resistance to existing antiviral drugs. The high selectivity index indicates a favorable safety profile for in vitro applications. The detailed protocols provided herein serve as a foundation for researchers aiming to further investigate this compound and its analogues as potential anti-influenza therapeutics.

References

The Biological Activity of Aureonitol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aureonitol, a tetrahydrofuran derivative isolated from fungi of the genus Chaetomium, has emerged as a molecule of significant interest in the scientific community.[1][2] This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its antiviral and anti-neuroinflammatory properties. The information is presented to support further research and development efforts in the fields of pharmacology and therapeutics.

Anti-Influenza Activity

This compound has demonstrated potent antiviral activity against both influenza A and B viruses.[1][3] Its mechanism of action is distinct from currently available antiviral drugs, such as neuraminidase inhibitors, making it a promising candidate for further investigation, especially in the context of drug-resistant influenza strains.[1]

Quantitative Data on Anti-Influenza Efficacy

The inhibitory effects of this compound on influenza virus replication have been quantified through various in vitro assays. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: In Vitro Efficacy of this compound against Influenza A (H3N2)

Multiplicity of Infection (MOI)Time Post-Infection (hours)EC50 (nM)
0.012430
0.0524100
0.124183
0.014848
0.0548121
0.148201

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)
Madin-Darby Canine Kidney (MDCK)XTT1426

Table 3: Anti-Hemagglutination Activity of this compound

| Influenza Strain | Minimum Inhibitory Concentration (MIC) (nM) | |---|---|---| | Influenza A (H3N2) | 60 - 200 | | Influenza B | 60 - 200 |

Mechanism of Action: Targeting Hemagglutinin

This compound's anti-influenza activity stems from its ability to inhibit viral entry into host cells. Molecular modeling studies have shown that this compound docks into the sialic acid binding site of the viral surface glycoprotein, hemagglutinin (HA). This interaction, stabilized by hydrogen bonds with conserved residues, blocks the attachment of the virus to host cell receptors, thereby preventing infection.

A diagram illustrating the proposed mechanism of action is provided below.

Aureonitol_Anti_Influenza_Mechanism cluster_virus Influenza Virus cluster_host Host Cell Virus Influenza Virus Particle HA Hemagglutinin (HA) Host_Cell Host Cell Virus->Host_Cell Adsorption Inhibited Sialic_Acid_Site Sialic Acid Binding Site Host_Receptor Sialic Acid Receptor Sialic_Acid_Site->Host_Receptor Binding Blocked This compound This compound This compound->Sialic_Acid_Site Binds to

Mechanism of this compound's Anti-Influenza Action.
Experimental Protocols

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a density of 2 x 104 cells/well for confluent monolayers or 2 x 103 cells/well for semi-confluent monolayers.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound for 72 hours.

  • XTT Addition: 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) solution (5 mg/ml) is added to the culture medium in the presence of N-methyl-dibenzopyrazine methyl sulfate (PMS).

  • Incubation and Measurement: Plates are incubated for 4 hours at 37°C, and the absorbance is measured at 492 nm and 620 nm using a spectrophotometer.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined through linear regression analysis of the dose-response curves.

The effect of this compound on viral attachment is assessed using three distinct experimental setups with pseudotyped viruses.

Adsorption_Inhibition_Assay cluster_protocols Experimental Protocols cluster_steps_A cluster_steps_B cluster_steps_C A Protocol A: Simultaneous Treatment A1 MDCK cells + Pseudovirus + This compound (1h at 4°C) A->A1 B Protocol B: Cell Pre-treatment B1 MDCK cells + this compound (1h at 37°C) B->B1 C Protocol C: Virus Pre-treatment C1 Pseudovirus + this compound (1h at RT) C->C1 A2 Wash and Incubate (3h at 37°C) A1->A2 A3 Measure Luciferase Activity A2->A3 B2 Wash, then add Pseudovirus (1h at 4°C) B1->B2 B3 Wash and Incubate (3h at 37°C) B2->B3 B4 Measure Luciferase Activity B3->B4 C2 Add mixture to MDCK cells (1h) C1->C2 C3 Wash and Incubate (3h at 37°C) C2->C3 C4 Measure Luciferase Activity C3->C4

Workflow for Virus Adsorption Inhibition Assays.

Anti-Neuroinflammatory Activity

This compound and its analogues have been shown to possess anti-neuroinflammatory properties. This activity is particularly relevant to neurodegenerative diseases where overexpression of pro-inflammatory factors in microglial cells plays a pathological role.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-activated BV-2 microglial cells, this compound analogues attenuate the production of several inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and reactive oxygen species (ROS).

The underlying mechanism involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, this compound analogues have been observed to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved by inhibiting the expression of TLR4 and the subsequent activation of nuclear factor kappa-B (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinases (MAPK).

A diagram of the involved signaling pathway is presented below.

Aureonitol_Anti_Neuroinflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 Activates IκB IκB TLR4->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6, IL-1β Nucleus->Inflammatory_Genes Upregulates Transcription This compound This compound Analogues This compound->TLR4 Suppresses Expression This compound->p38 Inhibits Phosphorylation This compound->IκB Inhibits Phosphorylation

This compound's Modulation of the TLR4 Signaling Pathway.

Other Biological Activities

Preliminary research suggests that this compound may also function as a transcriptional regulator for the synthesis of other secondary metabolites in the fungus Chaetomium globosum. However, further studies are required to fully elucidate this role and its potential implications. At present, there is limited evidence to support significant antibacterial or anticancer activities for this compound.

Conclusion

This compound is a promising natural product with well-documented anti-influenza and emerging anti-neuroinflammatory activities. Its unique mechanism of action against the influenza virus warrants further preclinical and clinical investigation. The ability of this compound and its analogues to modulate key inflammatory pathways in the central nervous system opens new avenues for the development of therapeutics for neurodegenerative diseases. This guide summarizes the current state of knowledge and is intended to serve as a foundational resource for the scientific community to build upon in the quest for novel therapeutic agents.

References

Aureonitol: A Fungal-Derived Tetrahydrofuran with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aureonitol is a naturally occurring tetrahydrofuran derivative produced by various species of fungi, most notably belonging to the genus Chaetomium.[1][2] First isolated in 1979, this secondary metabolite has garnered significant interest within the scientific community due to its potent biological activities, particularly its efficacy as an antiviral and anti-inflammatory agent. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and mechanisms of action. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and development.

Chemical Properties and Structure

This compound is characterized by a central tetrahydrofuran ring. The precise stereochemistry of naturally occurring (-)-aureonitol has been confirmed through total synthesis as (2S,3R,4S).[2][3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
IUPAC Name(2S,3R,4S)-2-[(1E)-buta-1,3-dien-1-yl]-4-[(1E,3E)-penta-1,3-dien-1-yl]oxolan-3-ol
PubChem CID25064137

Fungal Origin and Isolation

This compound is a prominent secondary metabolite produced by fungi of the genus Chaetomium, including species such as Chaetomium cochliodes, Chaetomium globosum, and Chaetomium coarctatum. These fungi are commonly found in soil and on cellulose-containing materials.

Isolation and Purification Protocol

While specific, detailed protocols for the extraction and purification of this compound can vary between laboratories, a general methodology can be outlined based on standard practices for isolating fungal secondary metabolites.

  • Fungal Culture: Chaetomium species are cultured in a suitable liquid or solid medium.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites.

  • Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to purify this compound. This typically involves a combination of silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthesis

The biosynthesis of this compound in Chaetomium species is proposed to follow a polyketide pathway. While the complete enzymatic machinery and genetic regulation are still under investigation, a putative biosynthetic pathway has been suggested. Interestingly, studies have shown that this compound itself can act as a transcriptional regulator for the biosynthesis of other secondary metabolites in Chaetomium globosum.

Proposed Biosynthetic Pathway

Aureonitol_Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Cyclization/Reduction Cyclization/Reduction Polyketide Chain->Cyclization/Reduction Pre-aureonitol Pre-aureonitol Cyclization/Reduction->Pre-aureonitol Tailoring Enzymes Tailoring Enzymes Pre-aureonitol->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Biological Activities

This compound has demonstrated significant therapeutic potential, primarily as an antiviral and anti-neuroinflammatory agent.

Anti-influenza Activity

This compound exhibits potent inhibitory activity against both influenza A and B viruses.

The primary anti-influenza mechanism of this compound involves the targeting of the viral surface glycoprotein, hemagglutinin (HA). By binding to the sialic acid-binding site on hemagglutinin, this compound effectively blocks the attachment of the virus to host cells, thereby inhibiting a crucial early step in the viral life cycle. This mechanism of action is distinct from that of neuraminidase inhibitors, a major class of current anti-influenza drugs.

Influenza_Inhibition This compound This compound Hemagglutinin Influenza Hemagglutinin (HA) This compound->Hemagglutinin binds to Viral Attachment Viral Attachment This compound->Viral Attachment inhibits Sialic Acid Receptor Host Cell Sialic Acid Receptor Hemagglutinin->Sialic Acid Receptor binds to Viral Entry Viral Entry Viral Attachment->Viral Entry

Table 2: In Vitro Anti-influenza Activity of this compound

Virus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A(H3N2)100142614260

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.

The HAI assay is a standard method to assess the ability of a compound to inhibit the agglutination of red blood cells by the influenza virus.

  • Virus Preparation: A standardized amount of influenza virus is used.

  • Compound Dilution: Serial dilutions of this compound are prepared.

  • Incubation: The diluted this compound is incubated with the virus.

  • Addition of Red Blood Cells: A suspension of red blood cells (e.g., chicken or turkey) is added to the mixture.

  • Observation: The plate is observed for hemagglutination. Inhibition is indicated by the formation of a red blood cell "button" at the bottom of the well.

This assay determines the concentration of this compound that is toxic to host cells.

  • Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with serial dilutions of this compound.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. The absorbance is read using a plate reader.

  • Data Analysis: The CC50 value is calculated from the dose-response curve.

This assay directly measures the ability of this compound to block the attachment of the virus to host cells.

  • Cell Preparation: A monolayer of host cells is prepared.

  • Treatment: The cells are pre-treated with this compound, or the virus is pre-treated with this compound, or both are treated simultaneously.

  • Infection: The cells are then infected with the influenza virus.

  • Washing: After an incubation period to allow for adsorption, the cells are washed to remove any unbound virus.

  • Quantification: The amount of virus that has adsorbed to the cells is quantified, for example, by measuring viral RNA using RT-qPCR.

Anti-Neuroinflammatory Activity

Recent studies have revealed that this compound and its analogues possess anti-neuroinflammatory properties. This activity is attributed to the attenuation of the production of inflammatory mediators in microglial cells.

The anti-neuroinflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Neuroinflammation_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK This compound This compound This compound->NFkB inhibits This compound->MAPK inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO MAPK->NO

Quantitative data on the anti-neuroinflammatory activity of this compound is an active area of research.

The Griess assay is commonly used to measure the production of nitric oxide (NO) by activated macrophages or microglial cells.

  • Cell Culture: Macrophage or microglial cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

  • Incubation: The cells are incubated for a set period to allow for NO production.

  • Griess Reaction: The cell culture supernatant is collected and mixed with the Griess reagent.

  • Quantification: The absorbance is measured at 540-570 nm, and the concentration of nitrite (a stable product of NO) is determined from a standard curve.

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the levels of specific pro-inflammatory cytokines.

  • Cell Culture and Treatment: Similar to the nitric oxide assay, cells are stimulated with an inflammatory agent in the presence or absence of this compound.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The supernatant is analyzed using a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).

  • Data Analysis: The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve.

Total Synthesis

The total synthesis of (-)-aureonitol has been successfully achieved, confirming its relative and absolute stereochemistry. The synthetic route provides a means to produce this compound and its analogues for further biological evaluation.

Total_Synthesis_Workflow Starting Material Starting Material Key Intermediate Key Intermediate Formation Starting Material->Key Intermediate Cyclization Stereoselective Cyclization Key Intermediate->Cyclization Tetrahydrofuran Core Tetrahydrofuran Core Cyclization->Tetrahydrofuran Core Side-chain Elaboration Side-chain Elaboration Tetrahydrofuran Core->Side-chain Elaboration This compound This compound Side-chain Elaboration->this compound

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential. Its well-defined anti-influenza activity, coupled with a distinct mechanism of action, makes it an attractive candidate for the development of new antiviral drugs. Furthermore, its emerging anti-neuroinflammatory properties suggest broader applications in treating inflammatory conditions.

Future research should focus on several key areas:

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective this compound analogues.

  • In Vivo Efficacy: Evaluation of the in vivo efficacy and pharmacokinetic properties of this compound in animal models of influenza infection and neuroinflammation.

  • Biosynthetic Pathway Elucidation: Detailed characterization of the enzymes and genes involved in the this compound biosynthetic pathway to enable metabolic engineering for enhanced production.

  • Clinical Translation: Preclinical and clinical studies to assess the safety and efficacy of this compound in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

Aureonitol: A Fungal-Derived Tetrahydrofuran with Potent Anti-Influenza Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Aureonitol, a natural product derived from fungi, and its activity as a promising anti-influenza agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antiviral compounds. This guide details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this compound's effects on the influenza virus.

Executive Summary

Influenza remains a significant global health concern, necessitating the discovery of new antiviral agents to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains.[1][2][3][4][5] this compound, a tetrahydrofuran derivative isolated from fungi, has demonstrated potent inhibitory activity against both influenza A and B viruses. Its primary mechanism of action involves the direct targeting of the viral surface glycoprotein hemagglutinin (HA), preventing the initial and critical step of viral attachment to host cells. With a high selectivity index, this compound presents a promising scaffold for the development of a new class of anti-influenza therapeutics.

Quantitative Data on Anti-Influenza Activity

The antiviral efficacy and cytotoxic profile of this compound have been quantitatively assessed through various in vitro assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Efficacy of this compound against Influenza A Virus (A/H3N2)

Multiplicity of Infection (MOI)Time Post-Infection (hours)EC₅₀ (nM)
0.012430
0.0524100
0.124183
0.014848
0.0548121
0.148201

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity and Selectivity Index of this compound

ParameterCell LineValue
CC₅₀ (µM)Madin-Darby Canine Kidney (MDCK)1426
Selectivity Index (SI) vs. A(H3N2) at MOI 0.05MDCK>14,260

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells. Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.

Table 3: Hemagglutination Inhibition and Neuraminidase Activity of this compound

AssayInfluenza StrainsResult
Hemagglutination Inhibition (MIC, nM)Various Influenza A and B60 - 200
Neuraminidase Inhibition (IC₅₀, nM)Influenza A (H3N2)> 1000
Neuraminidase Inhibition (IC₅₀, nM) - Oseltamivir ControlInfluenza A (H3N2)0.1 ± 0.012

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Targeting Viral Entry

This compound's anti-influenza activity stems from its ability to interfere with the initial stages of the viral life cycle. Unlike neuraminidase inhibitors, which prevent the release of new virions from infected cells, this compound acts as an entry inhibitor.

Molecular modeling studies have revealed that this compound docks into the highly conserved sialic acid binding site on the globular head of the hemagglutinin protein. By occupying this pocket, this compound physically blocks the interaction between HA and the sialic acid receptors on the surface of host cells. This inhibition of viral attachment (adsorption) is a critical first step, thereby preventing the virus from entering the cell and initiating replication.

The following diagram illustrates the proposed mechanism of action.

Aureonitol_Mechanism cluster_virus Influenza Virus cluster_host Host Cell cluster_outcome Outcome Virus Virion HA Hemagglutinin (HA) Virus->HA possesses SialicAcid Sialic Acid Receptor HA->SialicAcid Binds to Infection Viral Entry & Replication HostCell Host Cell Membrane HostCell->SialicAcid displays This compound This compound This compound->HA Binds to & Blocks Sialic Acid Site NoInfection Infection Blocked Antiviral_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cells 1. Propagate Host Cells (e.g., MDCK) Cytotoxicity 4a. Cytotoxicity Assay (CC50) (Uninfected Cells + Compound) Cells->Cytotoxicity Antiviral 4b. Antiviral Assay (EC50) (Infected Cells + Compound) Cells->Antiviral Virus 2. Prepare Virus Stock (e.g., Influenza A/H3N2) Virus->Antiviral Compound 3. Prepare Serial Dilutions of this compound Compound->Cytotoxicity Compound->Antiviral Calc_CC50 5a. Calculate CC50 Cytotoxicity->Calc_CC50 Calc_EC50 5b. Calculate EC50 Antiviral->Calc_EC50 Calc_SI 6. Calculate Selectivity Index (SI = CC50 / EC50) Calc_CC50->Calc_SI Calc_EC50->Calc_SI Logical_Framework This compound This compound HA_Binding Binds to Sialic Acid Binding Site of HA This compound->HA_Binding Molecular Interaction Adsorption_Inhibition Inhibition of Viral Adsorption to Host Cell HA_Binding->Adsorption_Inhibition leads to Entry_Block Blockade of Viral Entry Adsorption_Inhibition->Entry_Block results in Replication_Reduction Reduction in Viral Replication Entry_Block->Replication_Reduction causes Therapeutic_Effect Potential Therapeutic Effect Replication_Reduction->Therapeutic_Effect indicates

References

The Antineuroinflammatory Potential of Aureonitol and Its Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributing factor to the pathogenesis of various neurodegenerative diseases. The activation of microglial cells, the resident immune cells of the central nervous system, leads to the release of pro-inflammatory mediators, which can exacerbate neuronal damage. Consequently, the identification of novel therapeutic agents with antineuroinflammatory properties is a key focus of neuropharmacological research. Aureonitol, a tetrahydrofuran derivative isolated from the fungus Chaetomium elatum, and its analogues have emerged as promising candidates in this area. This technical guide provides an in-depth analysis of the antineuroinflammatory activity of this compound and its derivatives, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols. While this compound itself has been isolated, the primary research on antineuroinflammatory effects has centered on its analogues.[1][2][3]

Quantitative Analysis of Antineuroinflammatory Activity

The antineuroinflammatory effects of this compound analogues have been quantified by assessing their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-activated BV-2 microglial cells. The data presented below is extracted from studies on these analogues, with a particular focus on elatumenol F (compound 8), which demonstrated the most significant activity.[2]

Table 1: Inhibition of Pro-inflammatory Mediators by this compound Analogues

CompoundTarget MediatorMethod of MeasurementKey FindingsReference
Elatumenol F (8)Nitric Oxide (NO)Griess AssayDose-dependent reduction in NO production.[1]
Elatumenol F (8)Interleukin-6 (IL-6)ELISASignificant attenuation of IL-6 release.
Elatumenol F (8)Interleukin-1β (IL-1β)ELISAMarked decrease in IL-1β production.
Elatumenol F (8)Tumor Necrosis Factor-α (TNF-α)ELISASubstantial inhibition of TNF-α secretion.
Elatumenol F (8)Reactive Oxygen Species (ROS)DCFH-DA AssayEffective suppression of intracellular ROS levels.

Table 2: Effect of Elatumenol F on Pro-inflammatory Enzyme and Protein Expression

CompoundTarget ProteinMethod of MeasurementKey FindingsReference
Elatumenol F (8)Inducible Nitric Oxide Synthase (iNOS)Western BlotDecreased expression levels in LPS-stimulated BV-2 cells.
Elatumenol F (8)Cyclooxygenase-2 (COX-2)Western BlotReduced expression levels in LPS-stimulated BV-2 cells.
Elatumenol F (8)Toll-like Receptor 4 (TLR4)Western BlotSuppressed expression in LPS-activated microglia.
Elatumenol F (8)Nuclear Factor kappa-B (NF-κB)Western BlotAttenuated expression in LPS-activated microglia.

Signaling Pathways Modulated by this compound Analogues

The antineuroinflammatory activity of this compound analogues, particularly elatumenol F, is attributed to their ability to modulate key signaling pathways involved in the inflammatory response in microglia.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Elatumenol F has been shown to suppress the expression of Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor on microglia that recognizes LPS, initiating a downstream signaling cascade that leads to the activation of pro-inflammatory transcription factors.

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Aureonitol_Analogue Elatumenol F Aureonitol_Analogue->TLR4 Inhibits NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6, IL-1β, TNF-α) NFkB_activation->Pro_inflammatory_Mediators

Caption: Inhibition of the TLR4 signaling pathway by Elatumenol F.

NF-κB and p38 MAPK Signaling Pathways

The activation of TLR4 by LPS typically leads to the activation of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Elatumenol F has been demonstrated to suppress the phosphorylation of the inhibitor of NF-κB (IκB) and p38 MAPK. This inhibition prevents the translocation of NF-κB to the nucleus and reduces the downstream expression of pro-inflammatory genes.

NFkB_p38_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_Signal Upstream Signal (from TLR4) p38_MAPK p38 MAPK TLR4_Signal->p38_MAPK IkB IκB TLR4_Signal->IkB p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_IkB p-IκB IkB->p_IkB Phosphorylation NFkB NF-κB p_IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Aureonitol_Analogue Elatumenol F Aureonitol_Analogue->p_p38_MAPK Inhibits Aureonitol_Analogue->p_IkB Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nucleus->Gene_Expression

Caption: Inhibition of NF-κB and p38 MAPK pathways by Elatumenol F.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antineuroinflammatory activity of this compound analogues.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compounds (e.g., Elatumenol F) for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production
  • Assay: Griess Assay.

  • Procedure:

    • After cell treatment, the culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Measurement of Cytokine Levels (IL-6, IL-1β, TNF-α)
  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Culture supernatants are collected after treatment.

    • Commercial ELISA kits for the specific cytokines (IL-6, IL-1β, TNF-α) are used according to the manufacturer's instructions.

    • Briefly, supernatants are added to antibody-coated microplates.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

    • A substrate is then added, and the resulting color change is measured spectrophotometrically.

    • Cytokine concentrations are calculated based on a standard curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay.

  • Procedure:

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with DCFH-DA solution (e.g., 10 µM) in the dark for a specified time (e.g., 30 minutes).

    • DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blot Analysis
  • Purpose: To determine the expression levels of iNOS, COX-2, TLR4, NF-κB, and the phosphorylation status of IκB and p38 MAPK.

  • Procedure:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_assays Assays Start BV-2 Cell Culture Pretreatment Pre-treatment with This compound Analogue Start->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation DCFH_DA DCFH-DA Assay (ROS) Stimulation->DCFH_DA Live Cells Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Prepare Cell Lysate Stimulation->Cell_Lysate Griess Griess Assay (NO) ELISA ELISA (Cytokines) Western_Blot Western Blot (Proteins) Supernatant->Griess Supernatant->ELISA Cell_Lysate->Western_Blot

Caption: General experimental workflow for assessing antineuroinflammatory activity.

Conclusion

The available evidence strongly suggests that analogues of this compound, particularly elatumenol F, possess significant antineuroinflammatory properties. These compounds effectively reduce the production of a range of pro-inflammatory mediators in activated microglia. The underlying mechanism of action involves the inhibition of the TLR4 signaling pathway and the subsequent suppression of the NF-κB and p38 MAPK signaling cascades. While direct quantitative data on the antineuroinflammatory activity of this compound itself is limited in the current literature, the promising results from its analogues warrant further investigation into this class of compounds for the development of novel therapeutics for neurodegenerative diseases. Future studies should aim to elucidate the specific structure-activity relationships and to evaluate the in vivo efficacy and safety of these promising natural products.

References

Aureonitol in Neurodegenerative Disease Research: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the potential of aureonitol, a tetrahydrofuran derivative isolated from the fungus Chaetomium aureum, for neurodegenerative disease research have revealed a significant gap in the current scientific literature. As of late 2025, there is no published research directly linking this compound to the study or treatment of neurodegenerative conditions such as Alzheimer's, Parkinson's, or Huntington's disease.

While the field of neurodegeneration is actively exploring a wide array of natural and synthetic compounds for their neuroprotective potential, this compound does not appear to be among the molecules that have been investigated in this context. Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons, and current research into therapeutic interventions often focuses on pathways to mitigate common pathological features like oxidative stress, protein misfolding and aggregation, mitochondrial dysfunction, and neuroinflammation.[1][2][3]

A search for "this compound" in scientific databases primarily yields research on its potent antiviral activity, particularly against the influenza virus.[4][5] This existing body of work has established its ability to inhibit influenza replication by targeting the viral surface glycoprotein hemagglutinin. However, these studies do not suggest or explore any mechanisms that would be directly relevant to the pathologies of neurodegenerative disorders.

The absence of data means that there are currently no established experimental protocols, quantitative data on efficacy in neurodegenerative models, or known signaling pathways related to this compound's potential neuroprotective effects. Consequently, it is not possible to provide the detailed technical guide, data tables, or visualizations requested.

For researchers, scientists, and drug development professionals interested in novel compounds for neurodegenerative disease, this represents an untapped area of investigation. Future research could explore whether this compound possesses any of the following properties, which are of significant interest in the neurodegeneration field:

  • Antioxidant activity: The ability to neutralize reactive oxygen species that contribute to neuronal damage.

  • Anti-inflammatory effects: The capacity to modulate the activity of microglia and astrocytes, the resident immune cells of the brain, which can contribute to neuroinflammation.

  • Inhibition of protein aggregation: The potential to interfere with the misfolding and aggregation of proteins such as amyloid-beta, tau, and alpha-synuclein, which are hallmarks of several neurodegenerative diseases.

  • Modulation of neuronal signaling pathways: The ability to influence pathways critical for neuronal survival and function.

Until such foundational research is conducted and published, the role of this compound in the context of neurodegenerative disease remains an open and intriguing question. The scientific community awaits initial studies to determine if this fungi-derived compound holds any promise for this challenging class of disorders.

References

Aureonitol: An In-Depth Technical Guide on the Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aureonitol is a tetrahydrofuran derivative isolated from the fungus Chaetomium coarctatum.[1] It has demonstrated potent in vitro antiviral activity against influenza A and B viruses.[2] The mechanism of action involves the inhibition of viral entry into host cells by targeting the surface glycoprotein hemagglutinin (HA). This document provides a comprehensive overview of the currently available preclinical safety and toxicity data for this compound. The existing data is limited to in vitro cytotoxicity assessments, which indicate a favorable safety profile for cell-based applications. However, a significant data gap exists as no in vivo safety, systemic toxicity, or genotoxicity studies have been published to date. This guide summarizes the available quantitative data, details the experimental protocols used, and visualizes the compound's mechanism and the experimental workflow for its toxicity assessment.

Quantitative Toxicity Data

The safety profile of this compound has been evaluated exclusively through in vitro cytotoxicity assays. The 50% cytotoxic concentration (CC50) was determined in Madin-Darby Canine Kidney (MDCK) cells. These findings suggest a low potential for cytotoxicity at effective antiviral concentrations.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCell ConfluencyCC50 (μM)Reference CompoundCC50 (μM) of Ref.
MDCK100%1426 ± 13Oseltamivir (OST)2132 ± 26
MDCK60%1357 ± 19Oseltamivir (OST)1683 ± 32
Data sourced from Sacramento et al., 2015.
Table 2: Selectivity Index of this compound

The Selectivity Index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

Virus StrainEC50 (nM)CC50 (μM)Selectivity Index (SI = CC50/EC50)
Influenza A(H3N2)100142614,260
Influenza A(H1N1)pdm0941714263,420
Influenza B31214264,570
Data sourced from Sacramento et al., 2015.

Mechanism of Action: Inhibition of Viral Entry

This compound's primary antiviral mechanism is the prevention of influenza virus attachment and entry into host cells. Molecular modeling and functional assays have shown that this compound docks into the highly conserved sialic acid binding site on the viral hemagglutinin (HA) protein. This binding physically obstructs the interaction between HA and the sialic acid receptors on the host cell surface, thereby neutralizing the virus before infection can be established.

Aureonitol_Mechanism cluster_cell Host Cell This compound This compound HA Hemagglutinin (HA) Receptor Binding Site This compound->HA Receptor Sialic Acid Receptor HA->Receptor Binding Blocked Virus Virion Cell Host Cell Membrane Internalization Viral Internalization (Endocytosis) Receptor->Internalization Triggers Internalization->Cell Infection Prevented

Caption: this compound's mechanism of action against the influenza virus.

Experimental Protocols

The only toxicity data available for this compound originates from an in vitro cytotoxicity study.

In Vitro Cytotoxicity Assay (XTT Method)

This protocol was employed to determine the CC50 values of this compound in a cell culture model.

  • Objective: To measure the concentration of this compound that results in a 50% reduction in viable cells.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Methodology:

    • Cell Seeding: MDCK cells were seeded into 96-well microplates at two different densities: 2 x 10⁴ cells/well (for 100% confluency) and 2 x 10³ cells/well (for 60% confluency).

    • Compound Exposure: Cells were incubated with various concentrations of this compound for a period of 72 hours.

    • Reagent Addition: Following the incubation period, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 5 mg/ml and PMS (phenazine methosulfate) at 0.01% was added to each well.

    • Incubation: The plates were incubated for an additional 4 hours. During this time, metabolically active (viable) cells reduce the XTT tetrazolium salt to a colored formazan product.

    • Data Acquisition: The absorbance was measured using a plate reader at a wavelength of 492 nm, with a reference wavelength of 620 nm.

    • Analysis: The CC50 value was calculated from the dose-response curves generated from the absorbance data.

XTT_Assay_Workflow start Start seed 1. Seed MDCK cells in 96-well plates start->seed incubate1 2. Add this compound at varying concentrations seed->incubate1 wait 3. Incubate for 72 hours at 37°C incubate1->wait reagents 4. Add XTT/PMS solution to each well wait->reagents incubate2 5. Incubate for 4 hours reagents->incubate2 read 6. Measure absorbance (492nm / 620nm) incubate2->read analyze 7. Calculate CC50 from dose-response curve read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro XTT cytotoxicity assay.

Discussion and Future Directions

The available data indicates that this compound has a very low cytotoxicity profile in vitro, with a high selectivity index for influenza virus targets over host cells. This suggests that the compound is a promising candidate for further preclinical development as an antiviral agent.

However, the current safety and toxicity assessment is critically incomplete. To advance this compound towards clinical consideration, a comprehensive toxicological evaluation is mandatory. The following studies are recommended:

  • Acute Systemic Toxicity: Determination of the maximum tolerated dose (MTD) and LD50 in at least two mammalian species (e.g., mouse and rat) via relevant routes of administration.

  • Repeated-Dose Toxicity: Sub-chronic (e.g., 28-day or 90-day) studies to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity: A standard battery of tests, including an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus assay in rodents.

  • Safety Pharmacology: Studies to assess potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

  • Pharmacokinetics (ADME): Characterization of the Absorption, Distribution, Metabolism, and Excretion of this compound to understand its disposition in the body and inform dosing regimens for further studies.

References

Methodological & Application

Isolating Aureonitol from Chaetomium Species: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the isolation of bioactive secondary metabolites from fungal sources is a critical first step in the discovery of novel therapeutic agents. Aureonitol, a tetrahydrofuran derivative isolated from various Chaetomium species, has demonstrated promising anti-inflammatory and antiviral activities.[1] This document provides a comprehensive guide to the isolation and characterization of this compound from Chaetomium species, with a focus on Chaetomium elatum and Chaetomium globosum.

Introduction to this compound and Chaetomium

The genus Chaetomium is a rich source of structurally diverse secondary metabolites with a wide range of biological activities.[2] this compound, a polyketide produced by these fungi, has garnered significant interest due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects through the suppression of the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, this compound has been investigated for its antiviral properties. The isolation of pure this compound is essential for further pharmacological evaluation and potential drug development.

Experimental Protocols

This section details the necessary protocols for the cultivation of Chaetomium species, followed by the extraction, purification, and characterization of this compound.

Fungal Culture and Fermentation

A reliable and high-yield fermentation is the foundation of a successful isolation campaign. The following protocol is a general guideline for the cultivation of Chaetomium species for the production of this compound.

Materials:

  • Pure culture of Chaetomium elatum or Chaetomium globosum

  • Potato Dextrose Agar (PDA) plates

  • Solid rice medium (e.g., 100g of rice, 120mL of distilled water in a 1L flask)

  • Autoclave

  • Incubator

Protocol:

  • Inoculate the Chaetomium species onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Prepare the solid rice medium in flasks and sterilize by autoclaving at 121°C for 20 minutes.

  • Aseptically inoculate the sterilized rice medium with agar plugs containing the mycelium from the PDA plates.

  • Incubate the solid fermentation cultures at 25-28°C for 21-30 days in the dark.

Extraction of Crude Metabolites

Following the incubation period, the fungal biomass and the fermented substrate are extracted to obtain a crude mixture of secondary metabolites.

Materials:

  • Ethyl acetate

  • Methanol

  • Large glass beakers or flasks

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Protocol:

  • Harvest the fungal culture, including the mycelium and the rice medium.

  • Macerate the entire culture material and extract exhaustively with ethyl acetate (EtOAc) at room temperature. A common ratio is 3 x 500 mL of EtOAc for every 100 g of solid culture.

  • Agitate the mixture on a shaker for 24 hours for each extraction cycle.

  • Combine the organic extracts and filter to remove the solid residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is required to isolate this compound.

Materials:

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Protocol:

  • Silica Gel Column Chromatography:

    • Pre-adsorb the crude extract onto a small amount of silica gel.

    • Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

    • Load the pre-adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v hexane:EtOAc).

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing this compound using a Sephadex LH-20 column.

    • Use an isocratic elution with a suitable solvent system, such as dichloromethane/methanol (1:1, v/v), to remove pigments and other impurities.

  • Preparative HPLC (Optional):

    • For obtaining highly pure this compound, a final purification step using preparative HPLC may be necessary.

    • A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.

Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and elemental composition of the compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Spectroscopic Data for this compound
Technique Data
¹H NMR Data reported to be identical with previously published values.[3]
¹³C NMR Data reported to be identical with previously published values.[3]
HRESIMS [M+H]⁺ ion consistent with the molecular formula C₁₃H₁₈O₂.

Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz for ¹H and ¹³C NMR, as well as the exact m/z value from HRESIMS, should be obtained from primary literature for precise characterization.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Chaetomium species.

Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Chaetomium Culture (Solid Rice Medium) Extraction Ethyl Acetate Extraction Culture->Extraction Harvest Silica_Gel Silica Gel Column Chromatography Extraction->Silica_Gel Crude Extract Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Enriched Fractions HPLC Preparative HPLC (Optional) Sephadex->HPLC Partially Pure Analysis Spectroscopic Analysis (NMR, HRESIMS) Sephadex->Analysis HPLC->Analysis Pure this compound

Caption: Workflow for the isolation of this compound.

This compound's Putative Anti-Inflammatory Signaling Pathway

This compound and its analogues have been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway. The following diagram depicts this proposed mechanism.

Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB (p65/p50) IKK->NFkappaB Activates IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, etc.) This compound This compound Analogues This compound->TLR4 Inhibits NFkappaB_nuc->Inflammatory_Genes

Caption: Inhibition of the TLR4/NF-κB pathway by this compound analogues.

References

Aureonitol: Application Notes and Protocols for Inhibiting Influenza Hemagglutination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureonitol, a tetrahydrofuran derivative isolated from fungi, has emerged as a promising inhibitor of influenza virus replication.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the anti-influenza properties of this compound, with a specific focus on its ability to inhibit hemagglutination. This compound effectively targets the influenza hemagglutinin (HA) protein, a key surface glycoprotein responsible for viral entry into host cells. By binding to the sialic acid-binding site on HA, this compound blocks the virus from attaching to host cell receptors, thereby inhibiting a critical first step in the viral life cycle. This novel mechanism of action makes it a valuable tool for influenza research and a potential candidate for future antiviral drug development.

Data Presentation

The inhibitory activity of this compound against various influenza A and B virus strains has been quantified through several key assays. The following tables summarize the reported data, providing a clear comparison of its efficacy.

Table 1: Antiviral Activity of this compound against Influenza A and B Viruses

Virus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
A/Udorn/307/72 (H3N2)100142614260
A/Wisconsin/67/05 (H3N2)18314267792
A/California/04/09 (H1N1)>10001426<1426
B/Florida/04/06>10001426<1426

EC50 (50% effective concentration) is the concentration of this compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index indicates the therapeutic window of the compound.

Table 2: Hemagglutination Inhibition (HI) Activity of this compound

Virus StrainMIC (nM)
A/Udorn/307/72 (H3N2)100
A/Wisconsin/67/05 (H3N2)200
A/California/04/09 (H1N1)60
B/Florida/04/06120

MIC (Minimum Inhibitory Concentration) is the lowest concentration of this compound that completely inhibits the agglutination of red blood cells by the virus.

Mechanism of Action

This compound exerts its antiviral effect by directly interfering with the function of the influenza virus hemagglutinin (HA) protein. Molecular modeling studies have shown that this compound docks into the highly conserved sialic acid-binding site on the globular head of the HA protein. This binding prevents the attachment of the virus to sialic acid receptors on the surface of host cells, a process known as virus adsorption. Consequently, viral entry into the host cell is significantly impaired. It is important to note that this compound does not inhibit the activity of influenza neuraminidase (NA), another major surface glycoprotein.

Aureonitol_Mechanism_of_Action cluster_virus Influenza Virus cluster_host Host Cell Influenza_Virus Influenza Virus Particle Host_Cell Host Cell Influenza_Virus->Host_Cell Infection (inhibited) HA Hemagglutinin (HA) Sialic_Acid Sialic Acid Receptors HA->Sialic_Acid Attachment (Adsorption) This compound This compound This compound->HA Binds to sialic acid binding site

Caption: Mechanism of this compound inhibiting influenza virus entry.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-influenza activity of this compound.

Hemagglutination Inhibition (HI) Assay

This assay determines the ability of this compound to prevent the agglutination of red blood cells (RBCs) by the influenza virus.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Influenza virus stock with a known hemagglutination (HA) titer

  • Phosphate Buffered Saline (PBS)

  • 0.5% suspension of chicken or turkey red blood cells (RBCs)

  • V-bottom 96-well microtiter plates

  • Multichannel pipettes

Protocol:

  • Preparation of this compound Dilutions:

    • In a V-bottom 96-well plate, add 25 µL of PBS to all wells except for the first column.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 25 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 25 µL from the last well.

  • Virus Addition:

    • Dilute the influenza virus stock in PBS to a concentration of 4 hemagglutination units (HAU) per 25 µL.

    • Add 25 µL of the diluted virus to all wells containing the this compound dilutions.

    • Include a virus control (25 µL of diluted virus + 25 µL of PBS) and a red blood cell control (50 µL of PBS).

  • Incubation:

    • Gently tap the plate to mix the contents.

    • Cover the plate and incubate at room temperature for 30-60 minutes to allow the compound to interact with the virus.

  • Addition of Red Blood Cells:

    • Add 50 µL of the 0.5% RBC suspension to all wells.

    • Gently tap the plate to mix.

  • Reading the Results:

    • Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control well have formed a distinct button at the bottom.

    • Hemagglutination is observed as a lattice formation of RBCs, while inhibition is indicated by the formation of a tight button of RBCs at the bottom of the well.

    • The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination.

HI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results Dilute_this compound Prepare serial dilutions of this compound in 96-well plate Add_Virus Add diluted virus to This compound dilutions Dilute_this compound->Add_Virus Prepare_Virus Dilute influenza virus to 4 HAU/25 µL Prepare_Virus->Add_Virus Prepare_RBCs Prepare 0.5% RBC suspension Add_RBCs Add RBC suspension to all wells Prepare_RBCs->Add_RBCs Incubate_1 Incubate at room temperature (30-60 min) Add_Virus->Incubate_1 Incubate_1->Add_RBCs Incubate_2 Incubate at room temperature (30-60 min) Add_RBCs->Incubate_2 Read_Plate Observe hemagglutination inhibition (button vs. lattice) Incubate_2->Read_Plate Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC

Caption: Workflow for the Hemagglutination Inhibition (HI) Assay.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of this compound that is toxic to host cells, which is crucial for calculating the selectivity index.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells or other suitable host cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Seed MDCK cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • After 24 hours, remove the culture medium.

    • Add fresh medium containing serial dilutions of this compound to the wells. Include a cell control (medium only) and a solvent control.

  • Incubation:

    • Incubate the plate for 24-48 hours (or a duration relevant to the antiviral assay) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Remove the medium containing the compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Virus Adsorption Inhibition Assay

This assay directly measures the ability of this compound to block the attachment of the influenza virus to host cells.

Materials:

  • MDCK cells

  • Influenza virus stock

  • This compound stock solution

  • Cell culture medium

  • PBS

  • Reagents for virus quantification (e.g., for qPCR or TCID50 assay)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed MDCK cells in multi-well plates and grow to confluency.

  • Pre-treatment Conditions (perform in parallel):

    • Virus Pre-treatment: Incubate the influenza virus with various concentrations of this compound for 1 hour at 37°C.

    • Cell Pre-treatment: Incubate the confluent MDCK cell monolayers with various concentrations of this compound for 1 hour at 37°C. Wash the cells with PBS to remove the compound.

    • Co-treatment: Add the virus and this compound simultaneously to the MDCK cells.

  • Virus Adsorption:

    • For the pre-treated virus, add the virus-Aureonitol mixture to the MDCK cells.

    • For the pre-treated cells, add the virus to the washed cell monolayers.

    • For the co-treatment, add the virus and this compound mixture to the cells.

    • Incubate all plates at 4°C for 1 hour to allow for virus attachment but not entry.

  • Removal of Unbound Virus:

    • Wash the cell monolayers three times with cold PBS to remove any unbound virus.

  • Quantification of Adsorbed Virus:

    • Lyse the cells and extract the viral RNA for quantification by qPCR targeting a viral gene (e.g., the M gene).

    • Alternatively, after washing, overlay the cells with fresh medium and incubate at 37°C for a full replication cycle, followed by quantification of progeny virus using a TCID50 assay.

  • Data Analysis:

    • Compare the amount of adsorbed virus (or progeny virus) in the treated samples to the untreated control to determine the percentage of inhibition.

Conclusion

This compound represents a valuable research tool for studying influenza virus entry and for the development of novel anti-influenza therapeutics. Its specific targeting of hemagglutinin and its potent inhibition of viral adsorption provide a clear mechanism of action that can be further explored and exploited. The protocols provided herein offer a standardized approach for researchers to investigate and quantify the effects of this compound on influenza virus.

References

Application Notes and Protocols for Testing Aureonitol Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the efficacy of Aureonitol, a fungi-derived tetrahydrofuran. The protocols detailed below are designed to assess its anti-influenza and anti-inflammatory properties.

Introduction

This compound is a natural product that has demonstrated significant biological activity. Primarily recognized for its potent anti-influenza effects, it functions by inhibiting viral replication through the targeting of the surface glycoprotein hemagglutinin[1][2][3][4]. Recent studies have also shed light on its antineuroinflammatory capabilities, where it and its analogs have been shown to reduce the production of inflammatory mediators in microglial cells[5]. Furthermore, there is evidence suggesting this compound may act as a transcriptional regulator for the biosynthesis of other secondary metabolites.

These findings underscore the potential of this compound as a therapeutic agent. The following protocols and data summaries offer a framework for researchers to investigate and quantify the efficacy of this compound in relevant in vitro models.

Data Presentation

Table 1: Anti-Influenza Activity of this compound

This table summarizes the effective concentrations (EC50) of this compound against various influenza virus strains and its cytotoxic concentration (CC50) in Madin-Darby Canine Kidney (MDCK) cells. The selectivity index (SI = CC50/EC50) is also provided.

Virus StrainCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
Influenza A(H3N2)MDCK100142614260
Influenza A(H1N1)pdm09MDCK~4001426~3565
Influenza BMDCK>10001426<1426
Table 2: Hemagglutination Inhibition by this compound

This table presents the minimal inhibitory concentrations (MICs) of this compound required to inhibit the hemagglutination activity of different influenza strains.

Virus StrainMIC (nM)Reference
Influenza A(H3N2)60 - 200
Influenza A(H1N1)pdm0960 - 200
Influenza B60 - 200
Table 3: Anti-Neuroinflammatory Activity of this compound Analogs

This table summarizes the effects of this compound analogs on the production of inflammatory mediators in lipopolysaccharide (LPS)-activated BV-2 microglial cells.

CompoundTarget MediatorEffectReference
This compound Analogues (3, 4, 7, 8)Nitric Oxide (NO)Attenuated Production
Interleukin-6 (IL-6)Attenuated Production
Interleukin-1β (IL-1β)Attenuated Production
Tumor Necrosis Factor-α (TNF-α)Attenuated Production
Reactive Oxygen Species (ROS)Attenuated Production
This compound Analogue (8)iNOS and COX-2Decreased Level
TLR4 and NF-κBSuppressed Expression
Phosphorylation of IκB and p38 MAPKSuppressed

Experimental Protocols

Protocol 1: Determination of Anti-Influenza Efficacy using a Plaque Reduction Assay

This protocol details the methodology to assess the ability of this compound to inhibit influenza virus replication in a cell culture model.

1. Cell Culture and Virus Propagation:

  • Culture Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Propagate influenza virus strains (e.g., A/H3N2, A/H1N1pdm09) in MDCK cells in the presence of TPCK-trypsin (2 µg/mL).

2. Cytotoxicity Assay (MTT Assay):

  • Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50).

3. Plaque Reduction Assay:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Pre-incubate the virus with serial dilutions of this compound for 1 hour at 37°C.

  • Infect the MDCK cell monolayers with the virus-Aureonitol mixture for 1 hour.

  • Remove the inoculum and overlay the cells with DMEM containing 1% agarose, TPCK-trypsin, and the corresponding concentration of this compound.

  • Incubate for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques and calculate the 50% effective concentration (EC50).

G

Protocol 2: Hemagglutination (HA) Inhibition Assay

This protocol is designed to evaluate the direct inhibitory effect of this compound on the hemagglutination activity of the influenza virus.

1. Preparation of Reagents:

  • Prepare a 0.5% suspension of chicken or human red blood cells (RBCs) in phosphate-buffered saline (PBS).

  • Prepare serial dilutions of this compound in PBS.

  • Prepare a standardized amount of influenza virus (4 HAU/25 µL).

2. Assay Procedure:

  • In a V-bottom 96-well plate, add 25 µL of serially diluted this compound to each well.

  • Add 25 µL of the standardized virus suspension to each well and incubate for 30 minutes at room temperature.

  • Add 50 µL of the 0.5% RBC suspension to each well.

  • Gently mix and incubate at room temperature for 30-60 minutes.

  • Observe the wells for hemagglutination (a mat of RBCs) or its inhibition (a button of RBCs at the bottom).

  • The minimal inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.

G

Protocol 3: Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

This protocol outlines the methodology to test the efficacy of this compound in an in vitro model of neuroinflammation using BV-2 microglial cells.

1. Cell Culture:

  • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

2. Treatment and Stimulation:

  • Seed BV-2 cells in appropriate culture plates.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using commercially available ELISA kits.

  • Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

4. Western Blot Analysis:

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, TLR4, NF-κB, phospho-IκB, and phospho-p38 MAPK.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

G

Signaling Pathways

This compound's Mechanism of Action in Influenza Virus Inhibition

This compound inhibits the replication of the influenza virus by directly targeting the hemagglutinin (HA) glycoprotein on the viral surface. This interaction prevents the virus from binding to sialic acid receptors on the host cell surface, thereby blocking viral entry and subsequent replication.

G

Proposed Anti-Neuroinflammatory Signaling Pathway of this compound Analogs

Based on studies with its analogs, this compound is proposed to exert its anti-neuroinflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway in microglial cells. Upon stimulation by LPS, TLR4 activation typically leads to the downstream activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory mediators. This compound analogs have been shown to suppress this cascade.

G

References

Application Notes and Protocols: Investigating the Anti-Neuroinflammatory Effects of Aureonitol in BV-2 Microglial Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Aureonitol and its analogues in BV-2 microglial cell models of neuroinflammation. The protocols outlined below are based on established methodologies for studying anti-inflammatory compounds in vitro.

Introduction

Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and the pathogenesis of neurodegenerative diseases.[1][2] Overactivation of microglia leads to the excessive production of pro-inflammatory mediators, contributing to neuroinflammation and subsequent neuronal damage.[3][4] this compound, a tetrahydrofuran derivative isolated from Chaetomium elatum, and its analogues have emerged as promising compounds with anti-neuroinflammatory properties.[3] This document details the application of an this compound analogue (specifically metabolite 8 from the referenced study) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a widely used in vitro model for studying neuroinflammation.

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory effects of an this compound analogue (metabolite 8 ) in LPS-activated BV-2 microglial cells. This data is extracted from a study by Zhang et al. (2021) and demonstrates the compound's ability to attenuate the production of key inflammatory mediators.

Table 1: Inhibitory Effects of this compound Analogue (Metabolite 8) on Pro-Inflammatory Mediators in LPS-Stimulated BV-2 Cells

Inflammatory MediatorEffect of this compound Analogue (Metabolite 8)
Nitric Oxide (NO)Attenuated production
Interleukin-6 (IL-6)Attenuated production
Interleukin-1β (IL-1β)Attenuated production
Tumor Necrosis Factor-α (TNF-α)Attenuated production
Reactive Oxygen Species (ROS)Attenuated production
Inducible Nitric Oxide Synthase (iNOS)Decreased protein levels
Cyclooxygenase-2 (COX-2)Decreased protein levels

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound or its analogues on BV-2 microglial cells.

Protocol 1: BV-2 Microglial Cell Culture

  • Cell Thawing:

    • Rapidly thaw a cryopreserved vial of BV-2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

    • Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance:

    • Culture BV-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 4500 mg/L glucose, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, remove the culture medium.

    • Wash the cells with PBS (without calcium and magnesium).

    • Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C.

    • Neutralize the trypsin with 6-8 mL of complete culture medium and collect the cells.

    • Centrifuge, resuspend the pellet, and seed new flasks at a ratio of 1:5 to 1:10.

Protocol 2: In Vitro Model of Neuroinflammation

  • Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) at a density of 2.5 x 10^5 cells/well for 24-well plates or 1.0 x 10^6 cells/well for 6-well plates. Allow the cells to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or its analogue for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the culture medium (except for the control group).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO measurement).

Protocol 3: Measurement of Nitric Oxide (NO) Production

  • After the incubation period, collect the cell culture supernatant.

  • Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is indicative of NO production.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

  • Follow the manufacturer's protocol for the specific ELISA kit being used.

Protocol 5: Western Blot Analysis

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, TLR4, p-p38, p38, p-NF-κB, NF-κB, p-IκBα, and IκBα overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed Seed BV-2 Cells adhere Overnight Adhesion seed->adhere pretreat Pre-treat with this compound Analogue adhere->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps no_assay Nitric Oxide (Griess Assay) lps->no_assay Incubate (24h) elisa Cytokine Measurement (ELISA) lps->elisa Incubate (24h) western Protein Expression (Western Blot) lps->western Incubate (24h)

Caption: Experimental workflow for studying this compound's effects.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 Ikk IKK TLR4->Ikk This compound This compound Analogue This compound->TLR4 suppresses This compound->p38 inhibits phosphorylation IkB IκB This compound->IkB inhibits phosphorylation Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Inflammatory_Genes translocates to

Caption: Proposed signaling pathway of this compound analogue.

References

Application Notes and Protocols for the Quantification of Aureonitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureonitol is a naturally occurring tetrahydrofuran derivative first isolated from the fungus Chaetomium cochliodes.[1] It has demonstrated a range of biological activities, including potent antiviral effects against influenza A and B viruses, as well as anti-neuroinflammatory properties.[2][3] As interest in this compound as a potential therapeutic agent grows, robust and reliable analytical methods for its quantification in various matrices are essential for research, development, and quality control purposes.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are applicable for the analysis of this compound in fungal extracts, in-process samples, and purified formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for method development, including solvent selection and optimization of chromatographic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₈O₂[4]
Molecular Weight 206.28 g/mol [4]
Appearance Not specified, likely a solid or oil-
Solubility Soluble in methanol or DMSO
Chemical Structure (2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol

Proposed Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: HPLC-PDA for routine analysis and LC-MS/MS for high sensitivity and selectivity, particularly in complex matrices.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the quantification of this compound in samples where it is a major component and the matrix is relatively clean, such as in purified extracts or pharmaceutical formulations. The conjugated diene systems in the this compound structure suggest that it will have a significant UV absorbance, making HPLC-PDA a viable detection method.

Experimental Protocol

1. Sample Preparation:

  • Fungal Culture Extracts: Lyophilized fungal mycelium or culture broth can be extracted with methanol or ethyl acetate. The resulting extract should be evaporated to dryness and reconstituted in a known volume of the mobile phase. Filtration through a 0.22 µm syringe filter is recommended prior to injection.

  • Formulations: The formulation should be diluted with the mobile phase to a concentration within the linear range of the calibration curve. Sonication may be required to ensure complete dissolution. Filtration through a 0.22 µm syringe filter is necessary.

2. HPLC-PDA Conditions: The following are recommended starting conditions and can be optimized as needed.

Table 2: HPLC-PDA Method Parameters for this compound Quantification

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
PDA Detector Scan from 200-400 nm. The quantification wavelength should be set at the absorption maximum (λmax) of this compound, to be determined from the PDA spectrum.
Run Time 15 minutes

3. Calibration and Quantification:

  • Prepare a stock solution of purified this compound standard in methanol or DMSO.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the samples can be determined from the calibration curve.

4. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Representative Method Validation Data for HPLC-PDA

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective and is recommended for the quantification of this compound in complex biological matrices or when very low concentrations are expected.

Experimental Protocol

1. Sample Preparation:

  • Biological Matrices (e.g., plasma, tissue homogenates): Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interferences. An internal standard (e.g., a structurally similar compound not present in the sample) should be added at the beginning of the sample preparation process.

  • Fungal Extracts: Similar to the HPLC-PDA method, but dilution may be greater due to the higher sensitivity of the LC-MS/MS system.

2. LC-MS/MS Conditions:

Table 4: LC-MS/MS Method Parameters for this compound Quantification

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
MRM Transitions Precursor ion: [M+H]⁺ = m/z 207.1. Product ions to be determined by infusion of a standard solution.
Collision Energy To be optimized for the specific instrument and transitions.

3. Calibration and Quantification:

  • Prepare calibration standards in a matrix that matches the samples to be analyzed (matrix-matched calibration) to compensate for matrix effects.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

4. Method Validation: The LC-MS/MS method should be validated according to regulatory guidelines for bioanalytical method validation.

Table 5: Representative Method Validation Data for LC-MS/MS

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Range -0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%95.7%
Precision (RSD%) ≤ 15.0%< 10%
LOD Signal-to-Noise ratio of 3:10.03 ng/mL
LOQ Signal-to-Noise ratio of 10:10.1 ng/mL
Matrix Effect Within acceptable limitsEvaluated and compensated
Stability Stable under defined conditionsAssessed

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Aureonitol_Biosynthesis Polyketide_Synthase Polyketide Synthase Polyketide_Intermediate Polyketide Intermediate Polyketide_Synthase->Polyketide_Intermediate Chain elongation Epoxide_Intermediate Epoxide Intermediate Polyketide_Intermediate->Epoxide_Intermediate Epoxidation This compound This compound Epoxide_Intermediate->this compound Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Anti-Neuroinflammatory Signaling Pathway of this compound

This diagram depicts the signaling pathway through which this compound is proposed to exert its anti-neuroinflammatory effects.

Aureonitol_Signaling cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation and Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->p38_MAPK Inhibition This compound->IkB Inhibition of Degradation

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, sample matrix, and required sensitivity. Proper method validation is crucial to ensure the generation of high-quality data for research and development activities involving this promising natural product.

References

Application Notes and Protocols for Preclinical Animal Studies of Aureonitol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available literature does not contain specific in vivo dosage, pharmacokinetic, or toxicology data for aureonitol in animal models. The following application notes and protocols are therefore based on established guidelines for the preclinical evaluation of novel antiviral compounds and should be adapted as specific data on this compound becomes available.

Introduction

This compound, a fungi-derived tetrahydrofuran, has demonstrated in vitro efficacy against influenza A and B viruses, with a particularly potent effect against the A(H3N2) subtype (EC₅₀ of 100 nM) and low cytotoxicity (CC₅₀ of 1426 μM). These promising in vitro results warrant further investigation in animal models to determine the compound's safety, pharmacokinetic profile, and in vivo efficacy. This document provides a generalized framework for conducting such preclinical studies, targeting researchers, scientists, and drug development professionals.

Toxicology and Safety Pharmacology

The initial phase of in vivo testing is to establish the safety profile of this compound. This involves determining the maximum tolerated dose (MTD) and identifying any potential target organs for toxicity.

Acute Toxicity Study

An acute toxicity study provides an initial assessment of the substance's toxicity following a single large dose.

Table 1: Hypothetical Acute Toxicity Data for this compound in Mice

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationMortalityClinical Observations
Vehicle Control5 M, 5 FOral (gavage)0/10Normal
1005 M, 5 FOral (gavage)0/10Normal
3005 M, 5 FOral (gavage)0/10Mild lethargy, resolved within 24h
10005 M, 5 FOral (gavage)1/10Lethargy, ruffled fur
20005 M, 5 FOral (gavage)4/10Severe lethargy, ataxia

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Healthy, young adult mice (e.g., C57BL/6), 8-12 weeks old, equally divided by sex.

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the study.

  • Dose Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single dose of this compound via oral gavage. Start with a preliminary dose (e.g., 300 mg/kg).

  • Observation: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Record changes in skin, fur, eyes, and behavior.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

G start Start: Select Dose dose Administer Single Dose (Oral Gavage) start->dose observe Observe for 14 Days - Clinical Signs - Body Weight - Mortality dose->observe necropsy Gross Necropsy observe->necropsy end End: Determine MTD necropsy->end

Workflow for an acute toxicity study.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)1050
Cmax (ng/mL)1500350
Tmax (h)0.11.0
AUC₀₋t (ng*h/mL)25001800
Half-life (t₁/₂) (h)2.53.0
Bioavailability (%)N/A45%

Experimental Protocol: Pharmacokinetic Profiling in Rodents

  • Animal Model: Adult rats (e.g., Sprague-Dawley) with cannulated jugular veins for serial blood sampling.

  • Dose Administration:

    • Intravenous (IV): Administer this compound as a bolus injection via the tail vein.

    • Oral (PO): Administer this compound by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

G cluster_iv Intravenous Dosing cluster_po Oral Dosing cluster_sampling iv_dose IV Bolus Dose blood Serial Blood Sampling iv_dose->blood po_dose Oral Gavage Dose po_dose->blood plasma Plasma Separation blood->plasma lcms LC-MS/MS Analysis plasma->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis

Pharmacokinetic study workflow.

In Vivo Efficacy Studies

Based on the in vitro anti-influenza activity, a mouse model of influenza infection is appropriate for evaluating the in vivo efficacy of this compound.

Table 3: Hypothetical Efficacy of this compound in an Influenza-Infected Mouse Model

Treatment GroupDose (mg/kg/day)Mean Body Weight Loss (%)Lung Viral Titer (log₁₀ PFU/g)Survival Rate (%)
Vehicle Control-256.520
This compound25154.280
This compound50103.1100
Oseltamivir1082.8100

Experimental Protocol: Influenza A Virus Infection Model in Mice

  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Virus: A mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1).

  • Infection: Lightly anesthetize mice and intranasally infect them with a non-lethal dose of the influenza virus.

  • Treatment: Begin treatment with this compound (e.g., once or twice daily by oral gavage) 4 hours post-infection and continue for 5 days. Include a vehicle control group and a positive control group (e.g., oseltamivir).

  • Monitoring: Monitor the mice daily for 14 days for body weight changes, clinical signs of illness, and mortality.

  • Viral Load Determination: On day 4 post-infection, euthanize a subset of mice from each group and collect lung tissue to determine viral titers via plaque assay or qRT-PCR.

  • Endpoint: The primary endpoints are reduction in viral load, amelioration of clinical symptoms (e.g., weight loss), and increased survival.

G infection Intranasal Influenza Virus Infection treatment Initiate Treatment (this compound, Vehicle, Positive Control) infection->treatment monitoring Daily Monitoring for 14 Days - Body Weight - Clinical Score - Survival treatment->monitoring viral_load Day 4: Lung Viral Load Measurement treatment->viral_load analysis Data Analysis - Compare Groups monitoring->analysis viral_load->analysis

In vivo efficacy testing workflow.

Troubleshooting & Optimization

Technical Support Center: Enhancing Aureonitol Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Aureonitol for in vivo studies.

FAQs: Understanding and Improving this compound Solubility

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a tetrahydrofuran derivative isolated from Chaetomium species with potent antiviral activity, particularly against influenza A and B viruses.[1][2][3] Its mechanism of action involves the inhibition of viral hemagglutinin, a surface glycoprotein, which prevents the virus from entering host cells.[2][3] For in vivo studies, achieving adequate solubility is crucial for ensuring sufficient bioavailability and obtaining reliable and reproducible results. Poorly soluble compounds often exhibit low absorption from the gastrointestinal tract and can precipitate upon injection, leading to inaccurate pharmacokinetic and pharmacodynamic data.

Q2: What are the known physicochemical properties of this compound?

While extensive public data on this compound's solubility is limited, some key properties have been identified:

PropertyValueSource
Molecular FormulaC13H18O2PubChem
Molecular Weight206.28 g/mol PubChem
XLogP32.3PubChem
SolubilitySoluble in methanol or DMSOBioaustralis

The XLogP3 value of 2.3 suggests that this compound is a moderately lipophilic compound, which often correlates with poor aqueous solubility.

Q3: What are the general strategies for improving the solubility of poorly soluble compounds like this compound?

Several established techniques can be employed to enhance the solubility of lipophilic drugs for in vivo administration. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

  • Chemical Modifications:

    • Use of Co-solvents: A mixture of a primary solvent (usually water) and a water-miscible organic solvent can increase solubility.

    • pH Adjustment: For ionizable drugs, altering the pH of the formulation can significantly increase solubility.

    • Salt Formation: Converting an acidic or basic drug to a salt form can enhance its solubility.

  • Formulation-Based Approaches:

    • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.

    • Lipid-Based Formulations: These formulations, such as emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), can effectively solubilize lipophilic drugs.

Troubleshooting Guide: Common Issues in this compound In Vivo Studies

This guide addresses specific problems researchers may encounter during their experiments with this compound.

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution in aqueous buffer for in vivo administration.

  • Question: I dissolved this compound in DMSO, but it precipitates when I dilute it with saline for injection. What should I do?

  • Answer: This is a common issue with poorly soluble compounds. Direct dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. Here are some troubleshooting steps:

    • Reduce the final concentration of DMSO: Aim for a final DMSO concentration of less than 10% (and ideally less than 5%) in the final formulation, as higher concentrations can be toxic to animals.

    • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a pre-mixed co-solvent system. A common starting point is a mixture of DMSO, polyethylene glycol 400 (PEG400), and saline.

    • Stepwise dilution: Add the aqueous buffer to the DMSO stock slowly while vortexing to prevent localized supersaturation.

    • Consider alternative solubilizers: If co-solvents are not sufficient, explore the use of surfactants like Tween® 80 or complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD).

Issue 2: High variability in plasma concentrations of this compound after oral administration.

  • Question: We are observing significant differences in the plasma levels of this compound between individual animals in our oral gavage study. What could be the cause?

  • Answer: High inter-animal variability in oral bioavailability is often linked to poor and inconsistent dissolution in the gastrointestinal (GI) tract. Potential causes and solutions include:

    • Inconsistent Dissolution: The dissolution of this compound in the GI fluids may be erratic.

      • Solution: Improve the formulation to enhance dissolution. Consider a micronized suspension, a solid dispersion, or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).

    • Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic drugs.

      • Solution: Standardize the feeding schedule for all animals. Fasting animals overnight before dosing is a common practice to reduce variability.

    • First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

      • Solution: While difficult to mitigate completely, understanding the metabolic pathways can inform dose selection. Co-administration with an inhibitor of relevant metabolic enzymes could be explored in advanced studies.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration

This protocol provides a general method for preparing a co-solvent formulation suitable for intravenous injection in small animals.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Dissolve the this compound in a minimal amount of DMSO. For example, start with 10-20% of the final volume as DMSO.

  • Addition of Co-solvent: Add PEG400 to the DMSO solution. A common ratio is 1:1 DMSO:PEG400. Vortex thoroughly to ensure complete mixing.

  • Aqueous Dilution: Slowly add the sterile saline to the organic mixture while vortexing continuously. The final volume of saline will depend on the desired final concentrations of DMSO and PEG400. A typical final formulation might be 10% DMSO, 40% PEG400, and 50% saline.

  • Final Check: Visually inspect the final solution for any signs of precipitation. The solution should be clear.

  • Sterile Filtration: If necessary, sterile filter the final formulation through a 0.22 µm syringe filter before administration.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Oral Administration

This protocol describes the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility for oral gavage.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water. A common concentration is 20-40% (w/v).

  • Add this compound: Add the weighed this compound powder to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.

  • Sonication (Optional): If the solution is not completely clear, sonication in a water bath for 30-60 minutes can help to facilitate complexation.

  • Final Formulation: The resulting solution can be used directly for oral administration.

Diagrams

experimental_workflow cluster_start Start: this compound Powder cluster_solubility Solubility Assessment cluster_decision Formulation Strategy cluster_formulation Solubility Enhancement cluster_end In Vivo Study start This compound Powder solubility_test Assess Solubility in Aqueous Buffers start->solubility_test decision Is Aqueous Solubility Sufficient for In Vivo Dose? solubility_test->decision co_solvent Co-solvent Formulation (e.g., DMSO/PEG400/Saline) decision->co_solvent No cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) decision->cyclodextrin No lipid_based Lipid-Based Formulation (e.g., SEDDS) decision->lipid_based No in_vivo Proceed to In Vivo Administration decision->in_vivo Yes co_solvent->in_vivo cyclodextrin->in_vivo lipid_based->in_vivo

Caption: Decision workflow for selecting a suitable formulation strategy for this compound.

viral_entry_inhibition cluster_virus Influenza Virus cluster_host Host Cell cluster_drug Drug Action virus Influenza Virus ha Hemagglutinin (HA) sialic_acid Sialic Acid Receptor ha->sialic_acid Binding host_cell Host Cell sialic_acid->host_cell Viral Entry This compound This compound This compound->ha Inhibits

Caption: Mechanism of this compound in inhibiting influenza virus entry into a host cell.

References

Aureonitol Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of Aureonitol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in large-scale this compound synthesis?

Low yields in large-scale this compound synthesis can often be attributed to several factors, including incomplete reactions, degradation of the product or intermediates, and suboptimal reaction conditions. It is crucial to ensure precise control over reaction temperature, pressure, and stoichiometry. The purity of starting materials and the efficiency of the catalyst are also critical factors that can significantly impact the final yield.

Q2: How can I minimize the formation of the critical impurity, Isomer-B, during the cyclization step?

The formation of Isomer-B is highly dependent on the reaction temperature and the rate of reagent addition. To minimize this impurity, it is recommended to maintain a stable reaction temperature below -5°C and ensure a slow, controlled addition of the cyclization agent. The table below summarizes the impact of temperature on Isomer-B formation.

Q3: What is the recommended purification method for crude this compound on a multi-kilogram scale?

For multi-kilogram scale purification, multi-column chromatography followed by recrystallization is the most effective method. A step-gradient elution with a mixture of ethyl acetate and heptane has been shown to provide the best separation of this compound from its major impurities.

Troubleshooting Guides

Problem 1: Inconsistent Reaction Rate

Symptoms:

  • The reaction time varies significantly between batches.

  • In-process controls (IPCs) show incomplete conversion of starting materials.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inactivity Verify the catalyst's activity before use. Ensure proper storage conditions and handle under an inert atmosphere to prevent deactivation.
Poor Temperature Control Calibrate all temperature probes. Ensure the reactor's heating/cooling system can maintain a stable temperature within the specified range.
Inefficient Mixing Check the agitator's speed and design. For large vessels, ensure the mixing is sufficient to maintain a homogeneous reaction mixture.
Variable Raw Material Quality Qualify all vendors and test incoming raw materials for purity and moisture content.
Problem 2: Poor Crystal Formation During Recrystallization

Symptoms:

  • Formation of an oil instead of a solid.

  • Fine, needle-like crystals that are difficult to filter.

  • Low purity of the isolated solid.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Solvent System Re-evaluate the solvent/anti-solvent ratio. A solubility study may be necessary to identify the optimal crystallization conditions.
Rapid Cooling Rate Implement a controlled, gradual cooling profile. Slow cooling often leads to larger, more uniform crystals.
Presence of Impurities Analyze the crude material for impurities that may be inhibiting crystallization. An additional purification step prior to crystallization may be required.
Supersaturation Level Adjust the concentration of the crude product in the solvent to achieve optimal supersaturation for crystal growth.

Quantitative Data Summary

Table 1: Effect of Temperature on Isomer-B Formation

Reaction Temperature (°C)Average Yield of this compound (%)Average Formation of Isomer-B (%)
-1085 ± 21.5 ± 0.3
-588 ± 32.1 ± 0.4
082 ± 45.8 ± 0.7
575 ± 510.2 ± 1.1

Experimental Protocols

Protocol: Large-Scale Recrystallization of this compound
  • Dissolution: Charge the crude this compound (1.0 eq) into a pre-heated, inerted reactor. Add 10 volumes of ethyl acetate and agitate at 50°C until all solids are dissolved.

  • Charcoal Treatment: Add activated charcoal (0.1 wt eq) to the solution and continue to agitate at 50°C for 1 hour to remove colored impurities.

  • Filtration: Filter the hot solution through a pre-heated filter to remove the charcoal.

  • Crystallization: Transfer the clear filtrate to a crystallization vessel. Begin a controlled cooling ramp from 50°C to 5°C over a period of 8 hours.

  • Maturation: Hold the resulting slurry at 5°C with gentle agitation for at least 4 hours to allow for complete crystal formation.

  • Isolation: Filter the crystals and wash the cake with 2 volumes of cold (0-5°C) heptane.

  • Drying: Dry the isolated solid under vacuum at 40°C until a constant weight is achieved.

Visual Guides

Aureonitol_Synthesis_Workflow raw_materials Raw Materials (Precursor-A, Reagent-B) reaction Step 1: Coupling Reaction raw_materials->reaction workup Aqueous Workup reaction->workup Crude Intermediate cyclization Step 2: Cyclization workup->cyclization purification Chromatography cyclization->purification Crude this compound crystallization Recrystallization purification->crystallization final_product Final Product (this compound) crystallization->final_product >99.5% Purity

Caption: High-level workflow for the large-scale synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Detected check_ipc Review In-Process Controls (IPCs) start->check_ipc incomplete_conv Incomplete Conversion? check_ipc->incomplete_conv check_reagents Verify Reagent Purity & Stoichiometry incomplete_conv->check_reagents Yes degradation Degradation Observed? incomplete_conv->degradation No optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp check_temp Check Temperature Logs check_temp->optimize_temp degradation->optimize_temp Yes isolation_issue Review Isolation & Purification Steps degradation->isolation_issue No solution Solution Identified optimize_temp->solution isolation_issue->solution

Aureonitol stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aureonitol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues of this compound in cell culture media. As a tetrahydrofuran derivative with antiviral properties, understanding its behavior in your experimental setup is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural product, a tetrahydrofuran derivative, isolated from fungi of the Chaetomium genus.[1] It has demonstrated anti-influenza activity by inhibiting viral entry.[2][3] Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular FormulaC13H18O2[4]
Molecular Weight206.28 g/mol [4]
IUPAC Name(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol
Solvent for StockDimethyl sulfoxide (DMSO)

Q2: Are there any known stability issues with this compound in cell culture media?

Currently, there is no specific published data detailing the stability of this compound in cell culture media. However, like many small molecules, its stability can be influenced by several factors in the culture environment. These include pH, temperature, media components, and exposure to light. It is recommended to perform a stability assessment under your specific experimental conditions.

Q3: What are the common signs of this compound instability or degradation in my cell culture experiments?

Signs of instability can include:

  • Loss of biological activity: A gradual or sudden decrease in the expected efficacy of this compound over time.

  • Inconsistent results: High variability in experimental outcomes between different batches or time points.

  • Visible changes in the media: Although less common, precipitation or a change in the color of the culture media upon addition of the compound could indicate solubility or stability issues.

Q4: How can I prepare my this compound stock solution to maximize its stability?

To ensure the stability of your this compound stock solution, follow these best practices:

  • Use a suitable solvent: High-purity, anhydrous DMSO is recommended for preparing this compound stock solutions.

  • Proper dissolution: Ensure the compound is fully dissolved by vortexing or brief sonication. Gentle warming to 37°C can also aid dissolution.

  • Aliquot and store correctly: Dispense the stock solution into single-use aliquots to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C and protect from light.

Troubleshooting Guides

Guide 1: Investigating Loss of this compound Activity Over Time

If you observe a decline in the biological effect of this compound during your experiment, it may be due to degradation in the cell culture medium. This guide provides a systematic approach to investigate and mitigate this issue.

Potential Causes and Solutions

Potential CauseSuggested Solution
Chemical Degradation This compound may be susceptible to hydrolysis or oxidation in the aqueous environment of the cell culture medium at 37°C.
Solution: Perform a stability study to quantify the rate of degradation (see Experimental Protocol 1). If degradation is confirmed, consider more frequent media changes with freshly prepared this compound.
Enzymatic Degradation If using a serum-containing medium, enzymes present in the serum may metabolize this compound.
Solution: Test the stability of this compound in both serum-free and serum-containing media to determine the impact of serum components. If your cells can tolerate it for the duration of the experiment, consider using a serum-free medium.
Adsorption to Plastics Hydrophobic compounds can sometimes adsorb to the surface of cell culture plates and tubes, reducing the effective concentration.
Solution: While less common for this type of molecule, if other causes are ruled out, consider using low-adsorption plasticware.

Experimental Workflow for Investigating Instability

A Observe Loss of Activity B Prepare Fresh this compound Stock Solution A->B C Perform Time-Course Stability Assay (HPLC) B->C D Analyze Data: % Remaining vs. Time C->D E Significant Degradation? D->E F Option 1: Increase Dosing Frequency E->F Yes G Option 2: Use Lower Temperature (if possible) E->G Yes H Option 3: Modify Media (e.g., serum-free) E->H Yes J No Significant Degradation E->J No I Re-evaluate Activity F->I G->I H->I K Troubleshoot Other Experimental Parameters J->K

Workflow for troubleshooting loss of this compound activity.
Guide 2: Addressing this compound Solubility Issues

If you observe precipitation when adding your this compound stock solution to the cell culture medium, this guide can help you troubleshoot the problem.

Potential Causes and Solutions

Potential CauseSuggested Solution
Exceeding Solubility Limit The final concentration of this compound in the media is higher than its aqueous solubility.
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium. Consider lowering the final working concentration.
"Solvent Shock" Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to precipitate.
Solution: Try a stepwise dilution. First, dilute the stock into a small volume of media, mix well, and then add this to the final volume.
Low Temperature of Media Adding the stock solution to cold media can decrease solubility.
Solution: Always use pre-warmed (37°C) cell culture media.

Workflow for Troubleshooting Solubility

A Observe Precipitation B Check Stock Solution Clarity A->B C Optimize Dilution Method B->C D Use Pre-warmed Media C->D E Determine Max Soluble Concentration D->E F Precipitation Resolved? E->F G Proceed with Experiment F->G Yes H Consider Co-solvent (e.g., Pluronic F-68) F->H No I Re-test Solubility H->I I->F

A workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC

This protocol outlines a method to quantify the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.

  • Spike the Media: Pre-warm your cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.5%. Prepare separate batches for media with and without serum if applicable.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 200 µL). This will be your T=0 reference sample.

  • Incubation: Aliquot the remaining spiked media into sterile microcentrifuge tubes for each time point and place them in a 37°C incubator.

  • Time-Course Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube for each condition from the incubator.

  • Sample Processing: To each 200 µL sample, add 600 µL of cold acetonitrile to precipitate proteins. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid. Monitor the peak area of the this compound peak at a suitable wavelength.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.

Example Data Presentation

Time (hours)Peak Area (T=0)Peak Area (Tx)% this compound Remaining
0125,430125,430100%
2125,430123,98098.8%
4125,430120,11095.8%
8125,430112,87090.0%
24125,43087,65069.9%
48125,43055,32044.1%

Potential Signaling Pathway Interactions

This compound is known to inhibit influenza virus entry. Viral entry can trigger various host cell signaling pathways. While the specific pathways modulated by this compound's interaction with the host cell are not fully elucidated, inhibitors of other viruses have been shown to affect pathways like PI3K/Akt. It is also plausible that this compound or its degradation products could have off-target effects on general cellular signaling pathways.

Hypothetical Signaling Pathway Affected by this compound

The following diagram illustrates a hypothetical scenario where this compound, by blocking viral entry, prevents the activation of a downstream signaling cascade, such as the PI3K/Akt pathway, which is often hijacked by viruses for their replication.

cluster_0 Normal Viral Entry cluster_1 With this compound Virus Virus Host Cell Receptor Host Cell Receptor Virus->Host Cell Receptor Binds PI3K PI3K Host Cell Receptor->PI3K Akt Akt PI3K->Akt Cellular Response Cellular Response Akt->Cellular Response Promotes Viral Replication This compound This compound This compound->Host Cell Receptor Blocks Binding Host Cell Receptor_2 Host Cell Receptor PI3K_2 PI3K Host Cell Receptor_2->PI3K_2 Akt_2 Akt PI3K_2->Akt_2 Cellular Response_2 Cellular Response Akt_2->Cellular Response_2 Inhibited

References

Technical Support Center: Aureonitol Antiviral Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aureonitol, a novel antiviral agent. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the optimization of this compound's concentration for potent antiviral effects.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the optimal concentration of this compound?

The crucial first step is to determine the compound's cytotoxicity and its antiviral efficacy in parallel. This involves two key parameters: the 50% cytotoxic concentration (CC50), which is the concentration that kills 50% of the host cells, and the 50% inhibitory concentration (IC50) or effective concentration (EC50), the concentration that inhibits 50% of viral replication or cytopathic effect (CPE).[1][2][3] The goal is to find a concentration that is highly effective against the virus while being minimally toxic to the cells.

Q2: How do I calculate the therapeutic potential of this compound?

The therapeutic potential is quantified by the Selectivity Index (SI). It is calculated by dividing the CC50 by the IC50 (SI = CC50 / IC50).[2] A higher SI value is desirable as it indicates greater selectivity of the compound for the virus over the host cell.[2] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.

Q3: Which cell line and virus strain should I use?

The choice of cell line and virus strain is critical and depends on the specific virus being targeted. The cell line must be susceptible to infection by the chosen virus. For initial screening, commonly used and well-characterized cell lines (e.g., Vero, A549, MDCK) are often employed. It is essential to use a virus stock with a known titer, typically measured in Plaque Forming Units per milliliter (PFU/mL) or 50% Tissue Culture Infectious Dose (TCID50).

Q4: What are the essential controls for my experiments?

Every assay should include a comprehensive set of controls to ensure the validity of the results:

  • Cell Control (Mock-infected): Cells treated with vehicle (e.g., DMSO) but no virus or compound. This establishes the baseline for 100% cell viability.

  • Virus Control (Untreated): Cells infected with the virus but not treated with this compound. This establishes the baseline for 0% viral inhibition (or maximum cytopathic effect).

  • Compound Cytotoxicity Control: Uninfected cells treated with each concentration of this compound to determine the CC50.

  • Positive Control Compound: A known antiviral drug with activity against the target virus, if available. This validates the assay system.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound, to rule out any solvent-induced effects.

Experimental Protocols & Data Presentation

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay

This protocol determines the concentration of this compound that reduces the viability of uninfected host cells by 50%. The MTT assay is a colorimetric method that measures the metabolic activity of living cells.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. Concentrations should span a wide range to capture the full dose-response curve.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include cell control wells with medium only and vehicle control wells.

  • Incubation: Incubate the plate for a period that matches the duration of your planned antiviral assay (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability percentage against the log of this compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) by Plaque Reduction Assay

The plaque reduction assay is the "gold standard" for quantifying the efficacy of an antiviral compound against lytic viruses. It measures the concentration of this compound required to reduce the number of viral plaques by 50%.

Methodology:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, prepare serial dilutions of this compound. Add a standardized amount of virus (e.g., 100 PFU) to each dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-Aureonitol mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay Application: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% agarose or methylcellulose). This restricts viral spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-10 days, depending on the virus's replication cycle, until plaques are visible.

  • Fixation and Staining: Fix the cells with a solution like 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a dye such as 0.1% Crystal Violet. Plaques will appear as clear zones where cells have been lysed, against a background of stained, healthy cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Plot the percentage of reduction against the log of this compound concentration to determine the IC50 value.

Data Presentation Tables

Summarize your quantitative results in clear, structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Host Cells

This compound Conc. (µM) Mean Absorbance (570nm) Std. Deviation % Cell Viability
0 (Cell Control) 1.250 0.085 100
1 1.245 0.079 99.6
10 1.198 0.091 95.8
50 0.955 0.065 76.4
100 0.630 0.055 50.4
200 0.310 0.040 24.8
400 0.150 0.025 12.0

| Calculated CC50 (µM) | | | 99.2 |

Table 2: Antiviral Efficacy of this compound (Plaque Reduction Assay)

This compound Conc. (µM) Mean Plaque Count Std. Deviation % Plaque Reduction
0 (Virus Control) 85 7 0
0.1 78 6 8.2
0.5 65 5 23.5
1.0 44 4 48.2
2.5 21 3 75.3
5.0 8 2 90.6
10 2 1 97.6

| Calculated IC50 (µM) | | | 1.04 |

Table 3: Summary of this compound Antiviral Profile

Parameter Value
CC50 99.2 µM
IC50 1.04 µM

| Selectivity Index (SI) | 95.4 |

Troubleshooting Guides

Issue 1: High variability between replicate wells in the MTT or Plaque Assay.

  • Question: My results are inconsistent across identical wells. What could be the cause?

  • Answer:

    • Pipetting Error: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent addition. Use calibrated pipettes.

    • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability. Ensure your cell suspension is homogenous before seeding by gently mixing between pipetting.

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data.

    • Incomplete Solubilization (MTT Assay): Ensure formazan crystals are completely dissolved before reading absorbance. Mix thoroughly on a plate shaker.

    • Overlay Issues (Plaque Assay): Applying the semi-solid overlay too hot can kill cells. Ensure it has cooled to ~40-42°C. Applying it too forcefully can dislodge the cell monolayer.

Issue 2: No antiviral effect is observed, even at high concentrations of this compound.

  • Question: this compound does not seem to inhibit the virus. Why might this be?

  • Answer:

    • Compound Stability: this compound may be unstable or degrading in the cell culture medium at 37°C. Verify its stability under experimental conditions.

    • Mechanism of Action: The compound may target a viral protein or host factor that is not essential for replication in the specific cell line used. Consider testing in a different, more relevant cell model.

    • Metabolic Activation: Some compounds are prodrugs and require metabolic activation by host cell enzymes to become active. The cell line you are using may lack the necessary enzymes.

    • Assay Timing: The timing of compound addition is critical. If this compound targets an early stage of infection like viral entry, adding it hours after infection will have no effect. Consider a time-of-addition experiment to pinpoint its target stage.

Issue 3: High cytotoxicity is observed at concentrations where the compound should be effective.

  • Question: this compound is killing the host cells at concentrations needed to see an antiviral effect, resulting in a low Selectivity Index. What can I do?

  • Answer:

    • Verify CC50: Double-check your cytotoxicity data on uninfected cells. Ensure the observed cell death in the antiviral assay is not simply due to compound toxicity.

    • Assay Duration: Shortening the incubation time may reduce cumulative toxicity while still allowing for the detection of an antiviral effect.

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

    • Compound Purity: Impurities in the this compound sample could be contributing to the cytotoxicity. Verify the purity of your compound.

Visualizations

Experimental & Decision Workflow

This diagram outlines the logical flow from initial screening to the selection of an optimal concentration range for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Decision A Prepare this compound Serial Dilutions B Perform CC50 Assay (e.g., MTT on uninfected cells) A->B C Perform IC50 Assay (e.g., Plaque Assay on infected cells) A->C D Calculate CC50 Value B->D E Calculate IC50 Value C->E F Calculate Selectivity Index (SI = CC50 / IC50) D->F E->F G Is SI >= 10? F->G H Proceed to Optimization & Mechanism of Action Studies G->H  Yes I Stop or Re-evaluate (Consider chemical modification) G->I  No

Caption: Workflow for determining the therapeutic window of this compound.

Hypothetical Mechanism: Inhibition of Viral Entry

This diagram illustrates a potential mechanism of action where this compound blocks viral entry, a common target for antiviral drugs. Viruses can enter cells through direct fusion with the plasma membrane or via endocytosis.

G cluster_cell Host Cell Cytoplasm endosome Endosome uncoating Viral Genome Release endosome->uncoating 3. pH-triggered Fusion replication Replication & Translation uncoating->replication virus Virus Particle receptor Host Cell Receptor virus->receptor 1. Attachment receptor->endosome 2. Endocytosis This compound This compound This compound->endosome Inhibits Fusion This compound->receptor Blocks Binding

Caption: Hypothetical inhibition of a viral endocytic entry pathway by this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting inconsistent experimental results.

G start Inconsistent Results (High Variability) q1 Are Controls Behaving as Expected? start->q1 check_reagents Check Reagent Quality (Medium, Serum, Virus Titer) q1->check_reagents No q2 Is Variability in Cell-based Steps? q1->q2 Yes check_env Verify Incubator Conditions (Temp, CO2, Humidity) check_reagents->check_env check_env->q2 check_seeding Review Cell Seeding Protocol (Homogenize Suspension) q2->check_seeding Yes q3 Is Variability in Assay-Specific Steps? q2->q3 No check_pipetting Review Pipetting Technique (Calibrate Pipettes) check_seeding->check_pipetting check_pipetting->q3 check_mtt MTT Assay: Ensure Complete Solubilization q3->check_mtt Yes check_plaque Plaque Assay: Check Overlay Temp & Application q3->check_plaque Yes solution Problem Identified & Corrected q3->solution No (Consult PI) check_mtt->solution check_plaque->solution

Caption: A logical guide for troubleshooting assay variability.

References

Technical Support Center: Enhancing the Bioavailability of Aureonitol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Aureonitol and its derivatives.

I. Troubleshooting Guides

This section is designed to help you navigate common experimental hurdles. The question-and-answer format provides direct solutions to specific problems you may encounter.

Solid Dispersion Formulations

Q1: My solid dispersion formulation of an this compound derivative shows poor dissolution in vitro. What are the possible causes and solutions?

A1: Poor in vitro dissolution of a solid dispersion can stem from several factors. Firstly, the drug may not have been converted to an amorphous state and could still be present in a crystalline form within the polymer matrix. This can be verified using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). If crystallinity is detected, optimizing the manufacturing process, such as increasing the cooling rate in melt extrusion or using a different solvent system in spray drying, may be necessary.[1][2] Another potential issue is phase separation of the drug and polymer during storage, especially under high humidity and temperature.[3] Proper storage conditions and the selection of a polymer with a high glass transition temperature (Tg) can mitigate this. Finally, the choice of polymer itself is crucial; ensure it is highly water-soluble and compatible with the this compound derivative.

Q2: The in vivo bioavailability of my this compound derivative solid dispersion is not significantly improved despite good in vitro dissolution. What could be the reason?

A2: This discrepancy can often be attributed to in vivo precipitation of the supersaturated solution generated upon dissolution of the solid dispersion. The gastrointestinal environment is complex, and factors like pH, bile salts, and digestive enzymes can induce precipitation. Incorporating a precipitation inhibitor, such as a cellulosic polymer (e.g., HPMC) or a surfactant, into the formulation can help maintain the supersaturated state for a longer duration, allowing for greater absorption.[4] Additionally, the this compound derivative might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.[5] The use of excipients with P-gp inhibitory effects can be beneficial in such cases.

Cyclodextrin Complexation

Q1: I am struggling to form an inclusion complex between my this compound derivative and a cyclodextrin. What are the key factors to consider?

A1: Successful inclusion complexation depends on a good fit between the guest molecule (this compound derivative) and the host cyclodextrin (CD) cavity. The size, shape, and polarity of both molecules are critical. For a tetrahydrofuran derivative like this compound, β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often good starting points due to the cavity size. The method of complexation also plays a significant role. Lyophilization or freeze-drying of an aqueous solution of the drug and CD often yields a more efficient complex compared to simple physical mixing. Ensure that the stoichiometry of the drug and CD is optimized; a 1:1 molar ratio is common, but other ratios may be more effective.

Q2: The bioavailability of my this compound derivative-cyclodextrin complex is lower than expected. Why might this be the case?

A2: While cyclodextrins can enhance solubility, a very high binding affinity between the drug and the cyclodextrin can hinder the release of the drug at the absorption site, thereby reducing its availability for permeation across the intestinal membrane. The goal is to have a complex that is stable enough to enhance dissolution but allows for rapid dissociation to release the free drug. The choice of cyclodextrin is important; for instance, highly soluble derivatives like HP-β-CD are generally preferred over the less soluble parent β-cyclodextrin for oral formulations. It is also possible that the complex is not preventing the drug from being metabolized or effluxed.

Lipid-Based Formulations (e.g., SEDDS)

Q1: My Self-Emulsifying Drug Delivery System (SEDDS) formulation for an this compound derivative is not forming a stable nanoemulsion upon dilution. What should I check?

A1: The stability of the resulting emulsion is highly dependent on the composition of the SEDDS. The ratio of oil, surfactant, and cosurfactant/cosolvent is critical. An improperly balanced formulation can lead to phase separation or the formation of large, unstable droplets. Constructing a pseudo-ternary phase diagram can help identify the optimal ratios of the components to achieve a stable nanoemulsion. The hydrophile-lipophile balance (HLB) of the surfactant is also a key parameter; a surfactant with an appropriate HLB value (typically between 12 and 15 for o/w emulsions) is necessary for good emulsification.

Q2: The oral bioavailability of my this compound derivative in a SEDDS formulation is variable between subjects in my animal study. What could be causing this variability?

A2: High inter-subject variability with lipid-based formulations can be due to physiological differences, particularly the presence and composition of bile salts and enzymes in the gastrointestinal tract, which play a role in the digestion and absorption of lipids. The interaction of the formulation with food can also be a significant factor. Administering the formulation in a fasted or fed state can lead to different pharmacokinetic profiles. To minimize variability, it is important to standardize the experimental conditions, such as the fasting state of the animals. Additionally, ensuring the formulation is robust and emulsifies consistently under different physiological conditions can help reduce this variability.

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the bioavailability of a new, poorly soluble this compound derivative?

A1: The initial and most crucial step is to thoroughly characterize the physicochemical properties of your this compound derivative. This includes determining its aqueous solubility at different pH values, its logP (lipophilicity), and its crystalline form (polymorphism). This information will guide the selection of the most appropriate bioavailability enhancement strategy. For instance, a highly lipophilic compound might be a good candidate for a lipid-based formulation like a SEDDS.

Q2: How can I determine if my this compound derivative is a substrate for P-glycoprotein (P-gp)?

A2: The Caco-2 cell permeability assay is a standard in vitro method to assess P-gp substrate liability. This assay measures the bidirectional transport of a compound across a monolayer of Caco-2 cells, which express P-gp. A significantly higher efflux ratio (basolateral to apical transport compared to apical to basolateral transport) suggests that the compound is a P-gp substrate. This efflux can often be inhibited by known P-gp inhibitors, further confirming the observation.

Q3: What are the advantages of using a solid dispersion over other formulation strategies?

A3: Solid dispersions can significantly enhance the dissolution rate and extent of poorly soluble drugs by converting the crystalline drug into an amorphous form, which has higher energy and thus better solubility. This technique can lead to a substantial increase in oral bioavailability, particularly for BCS Class II drugs (high permeability, low solubility). They can also be formulated into conventional solid dosage forms like tablets and capsules, which are generally preferred for patient compliance.

Q4: When is cyclodextrin complexation a preferred method for enhancing bioavailability?

A4: Cyclodextrin complexation is particularly useful for drugs that can fit sterically and thermodynamically into the cyclodextrin cavity. This method is advantageous as it can increase the aqueous solubility of a drug without altering its chemical structure. It is a well-established technique with a good safety profile for many cyclodextrins. It can be a good choice for early-stage development due to the relative simplicity of formulation preparation, especially for liquid dosage forms.

Q5: What are the key benefits of using lipid-based drug delivery systems like SEDDS?

A5: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are highly effective for lipophilic drugs. They can enhance bioavailability through multiple mechanisms: improving solubility and dissolution in the gastrointestinal fluids, protecting the drug from degradation, and potentially facilitating lymphatic transport, which can bypass first-pass metabolism in the liver. Some lipid excipients also have the added benefit of inhibiting efflux transporters like P-gp.

III. Data Presentation: Comparative Bioavailability Enhancement

The following tables summarize quantitative data on the fold-increase in bioavailability observed for various poorly soluble drugs when formulated using different enhancement strategies. This data can serve as a reference for the potential improvements achievable for this compound derivatives.

Table 1: Bioavailability Enhancement with Solid Dispersions

DrugPolymer CarrierFold Increase in Oral Bioavailability (Relative to Pure Drug)Reference
LovastatinHydroxypropyl-β-cyclodextrin grafted with ethoxyethyl acrylate (HPGEA)> 3-fold
Oleanolic acidPVP VA 64~2-fold (in dissolution)
CarbamazepinePolyethylene Glycol (PEG) 4000Significant increase in dissolution rate

Table 2: Bioavailability Enhancement with Cyclodextrin Complexation

DrugCyclodextrinFold Increase in Oral Bioavailability (Relative to Pure Drug)Reference
ItraconazoleHydroxypropyl-β-cyclodextrin (HP-β-CD)Significant improvement
HydrochlorothiazideSulfobutyl-ether-β-CD and HP-β-CD3-4 times
Gallic AcidHP-β-CD> 100 times (in solubility)

Table 3: Bioavailability Enhancement with Lipid-Based Formulations (SEDDS)

DrugFormulation ComponentsFold Increase in Oral Bioavailability (Relative to Control)Reference
TenofovirEucalyptus oil, glycerol, Kolliphor EL, Kollisolv MCT 7021.53-fold (vs. marketed tablet), 66.27-fold (vs. pure drug)
FinasterideNot specified3-fold (vs. commercial tablets)
Dihydromyricetin (DMY)Medium-chain triglycerides, Tween 80, PEG 2002.34-fold (vs. suspension)
Aripiprazole (APZ)Labrafil M, Cremophor EL, PEG 4002.25-fold (vs. pure drug)

IV. Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of an this compound derivative and assess its potential as a P-glycoprotein (P-gp) substrate.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.

  • Transport Studies:

    • The this compound derivative is added to either the apical (A) or basolateral (B) side of the Transwell® insert.

    • Samples are collected from the opposite chamber at predetermined time points.

    • The concentration of the this compound derivative in the samples is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux, likely mediated by P-gp.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of an this compound derivative formulation.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are acclimatized and fasted overnight before the experiment.

  • Drug Administration:

    • One group of rats receives the this compound derivative formulation orally via gavage.

    • Another group receives the drug intravenously (IV) to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein or via a cannulated jugular vein at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the this compound derivative in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

V. Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Formulation solubility Solubility & Permeability Assessment caco2 Caco-2 Permeability Assay solubility->caco2 Characterize Compound formulation_dev Formulation Development caco2->formulation_dev Identify Bioavailability Hurdles dissolution In Vitro Dissolution Testing formulation_dev->dissolution Test Formulations pk_study Pharmacokinetic Study in Rats dissolution->pk_study Select Promising Formulations bioavailability Bioavailability Calculation pk_study->bioavailability Analyze PK Data lead Optimized Formulation bioavailability->lead Identify Lead Candidate p_glycoprotein_inhibition cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream drug This compound Derivative pgp P-glycoprotein (P-gp) Efflux Pump ATP-binding site drug->pgp Efflux absorption Increased Absorption drug->absorption Permeation excipient P-gp Inhibiting Excipient excipient->pgp Inhibition pgp->drug Blocked Efflux blood Systemic Circulation absorption->blood Enters Bloodstream formulation_logic start Poorly Soluble this compound Derivative solubility_issue Is solubility the primary issue? start->solubility_issue permeability_issue Is P-gp efflux a concern? solubility_issue->permeability_issue No solid_dispersion Solid Dispersion solubility_issue->solid_dispersion Yes cyclodextrin Cyclodextrin Complexation solubility_issue->cyclodextrin Yes lipid_based Lipid-Based System (e.g., SEDDS) permeability_issue->lipid_based Yes pgp_inhibitor Formulate with P-gp Inhibiting Excipients permeability_issue->pgp_inhibitor Yes solid_dispersion->permeability_issue cyclodextrin->permeability_issue lipid_based->pgp_inhibitor

References

Aureonitol Purification and Contamination Issues: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aureonitol. The information is presented in a question-and-answer format to directly address common issues encountered during purification and handling of this promising anti-influenza compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a tetrahydrofuran derivative that has demonstrated potent anti-influenza activity. Its primary natural source is the fungus Chaetomium coarctatum, a member of the Chaetomiaceae family known for producing a diverse array of bioactive secondary metabolites.[1][2]

Q2: What are the known biological activities of this compound?

The principal biological activity of this compound identified in the literature is the inhibition of influenza A and B virus replication.[2][3] It has been shown to target the hemagglutinin glycoprotein on the surface of the influenza virus, thereby inhibiting its entry into host cells.[2]

Q3: What analytical techniques are used to identify and assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a key technique for the detection and quantification of this compound in fungal extracts. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized, with reported 1H and 13C NMR data available for comparison. Mass spectrometry can also be employed to determine its molecular weight and fragmentation pattern, further confirming its identity.

Experimental Protocols

Representative Purification Protocol for this compound

1. Fungal Culture and Extraction:

  • Culture Chaetomium coarctatum in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.

  • Extract the fungal material using an organic solvent such as ethyl acetate or methanol to obtain a crude extract containing this compound and other metabolites.

2. Preliminary Fractionation:

  • Subject the crude extract to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme might involve partitioning between n-hexane, ethyl acetate, and water.

  • This compound, being a moderately polar compound, is expected to partition primarily into the ethyl acetate fraction.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the compounds.

  • Preparative HPLC: Fractions containing this compound, as identified by analytical HPLC or Thin Layer Chromatography (TLC), are pooled and further purified using preparative reverse-phase HPLC. A common mobile phase would be a gradient of water and acetonitrile or methanol.

4. Purity Assessment:

  • The purity of the isolated this compound is assessed by analytical HPLC, which should show a single major peak.

  • Structural confirmation and final purity checks are performed using 1H NMR, 13C NMR, and mass spectrometry.

Troubleshooting Guides

Purification Issues

ProblemPossible CauseSuggested Solution
Low yield of this compound in the crude extract Suboptimal fungal culture conditions.Optimize culture parameters such as medium composition, pH, temperature, and incubation time.
Inefficient extraction.Use a different extraction solvent or a combination of solvents. Increase the extraction time or use techniques like sonication to improve efficiency.
Co-elution of contaminants during column chromatography Similar polarity of this compound and contaminants.Modify the solvent system for elution. Try a different stationary phase for chromatography (e.g., Sephadex LH-20 for size exclusion or a different type of silica).
Overloading the column.Reduce the amount of crude extract loaded onto the column.
Poor peak shape in HPLC (tailing or fronting) Interaction of this compound with the stationary phase.Adjust the pH of the mobile phase or add a modifier like trifluoroacetic acid (TFA).
Column overload.Inject a smaller sample volume or a more dilute sample.
Column degradation.Replace the HPLC column.

Contamination Issues

Contaminant TypePotential SourceIdentification and Removal
Other Chaetomium secondary metabolites (e.g., chaetoglobosins) Co-extraction from the fungal culture.These can be identified by LC-MS analysis and comparison with known standards. Separation can be achieved by optimizing the HPLC gradient and/or using multiple chromatographic steps with different selectivities.
Fatty acids and lipids Fungal biomass.These are typically less polar and can be removed during initial fractionation with a non-polar solvent like n-hexane.
Pigments Fungal culture.Can often be separated during silica gel chromatography. Activated charcoal treatment of the crude extract may also be effective, but should be used with caution as it can adsorb the target compound.
Plasticizers (e.g., phthalates) Contamination from lab equipment (tubing, containers).Use high-quality, solvent-resistant labware. A blank extraction (without fungal material) can help identify these contaminants.

Visualizations

Below is a generalized workflow for the purification of this compound from a fungal culture.

Aureonitol_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification cluster_2 Quality Control Culture Fungal Culture (Chaetomium coarctatum) Harvest Harvest Biomass and/or Broth Culture->Harvest Incubation Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude Extract Silica Silica Gel Column Chromatography Partitioning->Silica Enriched Fraction Prep_HPLC Preparative HPLC Silica->Prep_HPLC Semi-pure Fractions Purity Purity Assessment (Analytical HPLC) Prep_HPLC->Purity Purified Fractions Structure Structural Confirmation (NMR, MS) Purity->Structure Final Pure this compound (>99%) Structure->Final

Caption: A generalized workflow for the purification of this compound.

References

inconsistent results in Aureonitol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experiments involving Aureonitol. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural product derived from fungi, specifically a tetrahydrofuran derivative.[1][2] Its primary mechanism of action is the inhibition of influenza A and B virus replication.[1][2][3] It functions by targeting the viral surface glycoprotein hemagglutinin (HA), docking in the sialic acid binding site. This interaction prevents the virus from adsorbing to host cells, which is a critical first step in the infection process.

Q2: We are observing significant variability in the EC50 values for this compound between experiments. What are the potential causes?

A2: Inconsistent EC50 values can stem from several factors. It is crucial to standardize your experimental setup. Key areas to investigate include:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Cellular characteristics can change over time, affecting viral replication and drug sensitivity.

  • Cell Seeding Density: Ensure uniform cell seeding across all wells of your assay plate. Inconsistent cell numbers will lead to variability in viral load and, consequently, in the apparent efficacy of the compound.

  • Virus Titer and Strain: The specific strain of influenza virus used and the multiplicity of infection (MOI) can significantly impact results. Ensure you are using a consistent, well-characterized viral stock and MOI for all experiments.

  • Compound Dilution and Storage: Always prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Improper storage or repeated freeze-thaw cycles of the stock can degrade the compound.

Q3: Our negative control wells (virus only) show lower than expected infectivity. What could be the issue?

A3: Low infectivity in control wells can compromise the entire assay. Consider the following:

  • Cell Viability: Before seeding, confirm the viability of your host cells using a method like trypan blue exclusion.

  • Incubation Times: Ensure that the incubation times for viral adsorption and replication are optimized and consistent.

  • Reagent Quality: Check the expiration dates and storage conditions of your cell culture media, serum, and other reagents.

Q4: How can we mitigate the "edge effect" in our 96-well plate assays with this compound?

A4: The edge effect, which causes wells on the perimeter of a plate to behave differently, is often due to increased evaporation. To minimize this, fill the outer wells of the plate with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier. Additionally, ensure proper humidification in your incubator and allow plates to equilibrate to room temperature before placing them inside.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
  • Symptoms: Large standard deviations in measurements within the same treatment group. Inconsistent dose-response curves.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips before aspirating reagents.
Inconsistent Cell Seeding Thoroughly mix the cell suspension before and during plating. Allow the plate to sit on a level surface at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
Compound Precipitation Visually inspect the diluted this compound solutions for any signs of precipitation. If observed, consider adjusting the solvent or sonication method. The final DMSO concentration should typically not exceed 0.1%.
Edge Effects As mentioned in the FAQ, avoid using the outer wells for experimental samples. Fill them with sterile liquid to act as a moisture barrier.
Issue 2: Low Signal-to-Noise Ratio or Poor Z'-Factor
  • Symptoms: The assay window between the positive control (no virus or maximum inhibition) and negative control (virus only) is too narrow for reliable data interpretation.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Reagent Concentration Titrate key reagents, such as detection antibodies or substrates, to determine their optimal concentrations.
High Background Signal This could be due to overly high cell seeding density or non-specific antibody binding in detection steps. Consider reducing cell numbers or increasing the concentration of the blocking agent.
Low Cell Viability Ensure cells are healthy and viable before starting the experiment. A compromised cell monolayer will not support robust viral replication.
Incorrect Incubation Times Optimize the incubation times for both this compound treatment and the final detection step.

Experimental Protocols

Protocol 1: this compound Hemagglutination Inhibition (HI) Assay

This assay determines the ability of this compound to prevent the agglutination (clumping) of red blood cells by the influenza virus.

  • Preparation:

    • Prepare serial twofold dilutions of this compound in PBS in a V-bottom 96-well plate.

    • Adjust a standardized influenza virus stock to a concentration of 4 hemagglutinating units (HAU)/25 µL.

    • Prepare a 0.5% suspension of chicken or turkey red blood cells (RBCs) in PBS.

  • Procedure:

    • Add 25 µL of the diluted this compound to each well.

    • Add 25 µL of the 4 HAU/25 µL virus suspension to each well. Include a virus-only control (no this compound) and an RBC-only control (no virus).

    • Gently tap the plate to mix and incubate at room temperature for 30 minutes.

    • Add 50 µL of the 0.5% RBC suspension to all wells.

    • Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.

  • Analysis:

    • Read the results visually. A distinct "button" of RBCs at the bottom of the well indicates hemagglutination inhibition. A diffuse red cell lattice indicates agglutination.

    • The HI titer is the highest dilution of this compound that completely inhibits hemagglutination.

Protocol 2: Cell Viability Assay (Cytotoxicity)

This protocol assesses the cytotoxicity of this compound on host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) to determine the therapeutic window.

  • Cell Seeding:

    • Prepare a cell suspension of MDCK cells at a density of 5 x 10^4 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate (5,000 cells/well).

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic (e.g., ≤0.1%).

    • Remove the old medium and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation and Analysis:

    • Incubate for 48-72 hours (or a duration relevant to your virus infection assay).

    • Add a viability reagent (e.g., resazurin-based) and incubate according to the manufacturer's instructions.

    • Measure the signal (fluorescence or absorbance) using a plate reader.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Aureonitol_Mechanism cluster_Host Host Cell HA Hemagglutinin (HA) Binding Binding HA->Binding Attaches to SialicAcid Sialic Acid Receptor SialicAcid->Binding This compound This compound This compound->HA Infection Cellular Infection Binding->Infection Leads to

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Inconsistent Results (e.g., variable EC50) Check_Protocol Review Protocol Standardization Start->Check_Protocol Check_Cells Assess Cell Health: - Passage Number - Viability - Seeding Density Check_Protocol->Check_Cells Is protocol standardized? Check_Reagents Verify Reagents: - this compound Aliquots - Media & Buffers - Virus Stock Check_Protocol->Check_Reagents Check_Assay Examine Assay Conditions: - Incubation Times - Pipetting Technique - Plate Reader Settings Check_Protocol->Check_Assay Optimize Re-optimize Assay (e.g., titrate virus/reagents) Check_Cells->Optimize Issue Found End Consistent Results Check_Cells->End No Issue Check_Reagents->Optimize Issue Found Check_Reagents->End No Issue Check_Assay->Optimize Issue Found Check_Assay->End No Issue Optimize->End

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis Phase A 1. Culture & Verify Host Cells (e.g., MDCK) D 4. Seed Cells in 96-Well Plate A->D B 2. Prepare & Titrate Virus Stock E 5. Treat Cells with this compound & Infect with Virus B->E C 3. Prepare Fresh this compound Serial Dilutions C->E D->E F 6. Incubate for Viral Replication E->F G 7. Perform Endpoint Assay (e.g., Plaque Assay, qPCR) F->G H 8. Acquire Data (Plate Reader / Microscope) G->H I 9. Calculate EC50 / % Inhibition H->I

References

minimizing off-target effects of Aureonitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects and ensure accurate experimental outcomes with Aureonitol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tetrahydrofuran derived from fungi that has been identified as an inhibitor of influenza virus replication[1][2][3][4]. Its primary mechanism of action is to block the entry of the influenza virus into host cells[2]. It achieves this by targeting the viral surface glycoprotein, hemagglutinin (HA), specifically binding to the sialic acid binding site. This interaction prevents the virus from attaching to the host cell surface, a critical first step in the viral life cycle.

Q2: What are the potential "off-target effects" of this compound for an antiviral agent?

A2: For an antiviral agent like this compound, "off-target effects" primarily refer to unintended interactions with host cell components that can lead to cytotoxicity or other adverse effects, rather than non-specific binding to other viral proteins. It is also important to consider the selectivity of this compound against different strains and types of influenza virus, as well as other unrelated viruses, to fully characterize its specificity. The available data indicates that this compound has very low cytotoxicity.

Q3: What are the key parameters to consider for in vitro experiments with this compound?

A3: The key parameters for in vitro experiments include the concentration of this compound, the influenza virus strain being tested, the multiplicity of infection (MOI), the cell line used (e.g., Madin-Darby Canine Kidney - MDCK cells), and the specific assay being performed (e.g., plaque reduction assay, hemagglutination inhibition assay). It is crucial to include appropriate controls, such as vehicle-only controls and positive controls (e.g., Oseltamivir), to ensure the validity of the results.

Q4: How can I assess the cytotoxicity of this compound in my cell line?

A4: A standard cytotoxicity assay, such as an MTT or MTS assay, can be used to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This involves treating the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours) and then measuring cell viability. The high CC50 value reported in the literature (1426 μM) suggests a low potential for cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in antiviral activity results. Inconsistent virus titer or MOI.Ensure accurate and consistent virus titration before each experiment. Use a standardized MOI for all assays.
Cell culture variability.Maintain consistent cell culture conditions, including cell passage number and confluency.
Compound precipitation.Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or a lower concentration.
No significant antiviral effect observed. Incorrect timing of compound addition.For assessing inhibition of viral entry, this compound should be added simultaneously with the virus or used to pre-treat the virus before infection.
Inappropriate virus strain.The efficacy of this compound can vary between different influenza strains. Confirm the susceptibility of your chosen strain to this compound.
Inactive compound.Verify the integrity and purity of your this compound stock.
Observed cytotoxicity at expected effective concentrations. Cell line sensitivity.Although this compound has low reported cytotoxicity, some cell lines may be more sensitive. Perform a dose-response cytotoxicity assay on your specific cell line.
Contamination of compound stock.Ensure the sterility of your this compound stock solution.

Quantitative Data Summary

Parameter Value Description Reference
EC50 (Influenza A H3N2) 100 nMThe concentration of this compound that inhibits 50% of viral replication for the H3N2 strain of influenza A.
CC50 1426 μMThe concentration of this compound that causes a 50% reduction in the viability of host cells, indicating low cytotoxicity.
Hemagglutination Inhibition MIC (Influenza A & B strains) 60 - 200 nMThe minimum inhibitory concentration of this compound required to inhibit the hemagglutination activity of various influenza strains.

Experimental Protocols

Hemagglutination (HA) Inhibition Assay

Objective: To determine the ability of this compound to inhibit the agglutination of red blood cells by the influenza virus.

Methodology:

  • Prepare serial dilutions of this compound in phosphate-buffered saline (PBS) in a V-bottom 96-well plate.

  • Add a standardized amount of influenza virus (4 hemagglutinating units) to each well containing the this compound dilutions.

  • Incubate the plate at room temperature for 30 minutes to allow the compound to interact with the virus.

  • Add a suspension of red blood cells (e.g., chicken or turkey red blood cells) to each well.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Observe the wells for hemagglutination. The absence of agglutination (a button of red blood cells at the bottom of the well) indicates inhibition. The lowest concentration of this compound that prevents hemagglutination is the minimum inhibitory concentration (MIC).

Virus Adsorption (Entry) Assay

Objective: To determine if this compound inhibits the attachment and entry of the influenza virus into host cells.

Methodology:

  • Pre-treatment of virus:

    • Incubate a known titer of influenza virus with various concentrations of this compound for 1 hour at room temperature.

    • Add the virus-compound mixture to a monolayer of MDCK cells and incubate for 1 hour at 4°C to allow for viral attachment.

    • Wash the cells to remove unbound virus and compound.

    • Add fresh culture medium and incubate at 37°C for the desired time.

  • Assessment of infection:

    • Viral replication can be quantified by various methods, such as plaque assay, TCID50 assay, or by measuring the expression of a viral protein (e.g., via immunofluorescence or western blot).

Cytotoxicity Assay (MTT Assay)

Objective: To measure the effect of this compound on the viability of host cells.

Methodology:

  • Seed host cells (e.g., MDCK) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the CC50 value.

Visualizations

Aureonitol_Mechanism_of_Action cluster_virus Influenza Virus cluster_host Host Cell Virus Influenza Virus HA Hemagglutinin (HA) Binding Binding HA->Binding HostCell Host Cell SialicAcid Sialic Acid Receptor Inhibition Inhibition of Entry This compound This compound This compound->Binding Binding->SialicAcid Blocks Interaction Binding->Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis This compound This compound Stock HA_Assay Hemagglutination Inhibition Assay This compound->HA_Assay Adsorption_Assay Virus Adsorption (Entry) Assay This compound->Adsorption_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity_Assay Virus Influenza Virus Stock Virus->HA_Assay Virus->Adsorption_Assay Cells Host Cell Culture (e.g., MDCK) Cells->Adsorption_Assay Cells->Cytotoxicity_Assay EC50 Determine EC50 Adsorption_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SelectivityIndex Calculate Selectivity Index (CC50 / EC50) EC50->SelectivityIndex CC50->SelectivityIndex

References

Validation & Comparative

A Comparative Guide to Anti-Influenza Agents: Aureonitol and Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral drug development for influenza is continually evolving, with a critical need for novel compounds that can overcome the challenge of drug resistance. While neuraminidase inhibitors have been the cornerstone of influenza treatment for decades, new agents with alternative mechanisms of action are emerging. This guide provides a comprehensive comparison of Aureonitol, a hemagglutinin inhibitor, with established neuraminidase inhibitors, offering a detailed analysis of their distinct antiviral strategies, supported by experimental data and detailed methodologies.

Executive Summary

This guide elucidates the fundamental differences between two classes of anti-influenza compounds: this compound, which targets viral entry by inhibiting hemagglutinin (HA), and the widely-used neuraminidase inhibitors (NAIs) that block viral release. While both aim to halt viral propagation, their distinct mechanisms of action present different profiles of efficacy and potential for synergistic use. This document provides a quantitative comparison of their antiviral activities, detailed experimental protocols for their evaluation, and visual representations of their operational frameworks.

Differentiated Mechanisms of Action

This compound and neuraminidase inhibitors disrupt the influenza virus life cycle at two separate stages.

  • This compound: A Hemagglutinin Inhibitor: this compound, a fungi-derived natural product, functions by targeting the influenza virus surface glycoprotein hemagglutinin (HA).[1][2] This protein is crucial for the initial stages of infection, specifically the attachment of the virus to sialic acid receptors on the host cell surface. By binding to the sialic acid binding site of HA, this compound effectively blocks viral adsorption, preventing the virus from entering the host cell.[1][2]

  • Neuraminidase Inhibitors (NAIs): Blocking Viral Egress: Neuraminidase inhibitors, such as Oseltamivir, Zanamivir, Peramivir, and Laninamivir, target the viral enzyme neuraminidase (NA). This enzyme is essential for the release of newly formed virus particles from an infected host cell. NA cleaves the sialic acid receptors to which the progeny virions are attached, allowing them to detach and infect other cells. NAIs competitively inhibit this enzymatic activity, causing the new virions to aggregate on the cell surface and preventing their spread.

The differing targets of this compound and NAIs are visually represented in the following diagram of the influenza virus life cycle.

Influenza_Lifecycle Influenza Virus Life Cycle and Inhibitor Targets cluster_cell Host Cell Replication Viral Replication (Transcription & Translation) Assembly Viral Assembly Replication->Assembly Budding Budding & Release Assembly->Budding Released_Viruses Progeny Viruses Budding->Released_Viruses NA cleaves sialic acid Uncoating Uncoating Uncoating->Replication Endosome Endosome Endosome->Uncoating pH-mediated fusion Virus Influenza Virus Attachment Attachment to Sialic Acid Receptors Virus->Attachment HA binds to cell Entry Endocytosis Attachment->Entry Entry->Endosome This compound This compound (HA Inhibitor) This compound->Attachment Inhibits NAIs Neuraminidase Inhibitors (NAIs) NAIs->Budding Inhibits

Fig. 1: Influenza Virus Life Cycle and Inhibitor Targets

Comparative Antiviral Efficacy

The antiviral activity of these compounds is quantified using different parameters. For this compound, the 50% effective concentration (EC50), which represents the concentration of the drug that inhibits viral replication by 50% in cell culture, is a key metric. For neuraminidase inhibitors, the 50% inhibitory concentration (IC50), the concentration required to inhibit the enzymatic activity of neuraminidase by 50%, is a primary measure of potency.

The following tables summarize the in vitro efficacy of this compound and various neuraminidase inhibitors against different influenza virus strains.

Table 1: Antiviral Activity of this compound against Influenza A and B Viruses

Virus StrainCell LineAssay TypeEC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
A/Udorn/72 (H3N2)MDCKYield Reduction100142614260
A/California/04/09 (H1N1)MDCKYield Reduction>10001426<1426
B/Florida/04/06MDCKYield Reduction>10001426<1426

Data sourced from Sacramento et al., 2015.[1]

Table 2: Inhibitory Activity of Neuraminidase Inhibitors against Influenza A and B Viruses

InhibitorVirus SubtypeIC50 (nM) - Mean ± SD or Range
Oseltamivir A(H1N1)pdm090.27 ± 0.05
A(H3N2)0.67 - 2.28
B0.74 ± 0.33
Zanamivir A(H1N1)pdm090.92
A(H3N2)2.28
B4.19
Peramivir A(H1N1)pdm090.13
A(H3N2)0.18
B0.74 ± 0.33
Laninamivir A(H1N1)pdm090.27 ± 0.05
A(H3N2)0.62 ± 0.05
B3.26 ± 0.26

Data compiled from multiple sources. It is important to note that IC50 and EC50 values can vary depending on the specific viral strain, cell line used, and the experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of antiviral efficacy is paramount. The following sections detail the methodologies for key experiments used to evaluate hemagglutinin and neuraminidase inhibitors.

Hemagglutination Inhibition (HI) Assay

This assay is used to quantify the ability of a compound like this compound to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

Principle: Influenza virus hemagglutinin binds to sialic acid receptors on the surface of RBCs, causing them to clump together in a process called hemagglutination. An inhibitor that blocks this interaction will prevent hemagglutination.

Protocol:

  • Virus Titration: Perform a serial two-fold dilution of the virus stock in a V-bottom 96-well plate.

  • RBC Addition: Add a standardized suspension of red blood cells (e.g., chicken or turkey RBCs) to each well.

  • Incubation: Incubate the plate at room temperature to allow for hemagglutination.

  • Endpoint Determination: The highest dilution of the virus that causes complete hemagglutination is defined as one hemagglutinating unit (HAU). For the HI assay, 4 HAU of the virus is typically used.

  • Inhibitor Dilution: Prepare serial two-fold dilutions of the test compound (e.g., this compound) in a 96-well plate.

  • Virus Addition: Add 4 HAU of the virus to each well containing the diluted inhibitor.

  • Incubation: Incubate the plate to allow the inhibitor to bind to the virus.

  • RBC Addition: Add the standardized RBC suspension to all wells.

  • Observation: After incubation, observe the wells for the presence of a button of RBCs at the bottom (inhibition) or a lattice of agglutinated RBCs (no inhibition).

  • Titer Calculation: The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.

HI_Assay_Workflow Hemagglutination Inhibition (HI) Assay Workflow Start Start Dilute_Compound Prepare serial dilutions of test compound Start->Dilute_Compound Add_Virus Add standardized amount of influenza virus (4 HAU) Dilute_Compound->Add_Virus Incubate_1 Incubate to allow inhibitor-virus binding Add_Virus->Incubate_1 Add_RBCs Add red blood cells (RBCs) Incubate_1->Add_RBCs Incubate_2 Incubate to allow hemagglutination Add_RBCs->Incubate_2 Observe Observe results Incubate_2->Observe Endpoint Determine highest dilution inhibiting hemagglutination Observe->Endpoint NI_Assay_Workflow Neuraminidase Inhibition (NI) Assay Workflow Start Start Dilute_Inhibitor Prepare serial dilutions of test inhibitor Start->Dilute_Inhibitor Add_Enzyme Add influenza virus or purified neuraminidase Dilute_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for inhibitor-enzyme binding Add_Enzyme->Pre_Incubate Add_Substrate Add fluorogenic substrate (MUNANA) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for enzymatic reaction Add_Substrate->Incubate Stop_Reaction Add stop solution Incubate->Stop_Reaction Read_Fluorescence Measure fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 value Read_Fluorescence->Calculate_IC50

References

A Comparative Analysis of the Anti-Inflammatory Properties of Aureonitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Aureonitol, a natural compound derived from the fungus Chaetomium elatum, with two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This document summarizes experimental data, details relevant methodologies, and visualizes key signaling pathways to offer an objective evaluation for research and drug development purposes.

Executive Summary

This compound and its analogues have demonstrated notable anti-inflammatory, particularly anti-neuroinflammatory, properties. Experimental evidence suggests that this compound's mechanism of action involves the modulation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and p38 mitogen-activated protein kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

This guide compares the inhibitory effects of this compound with Ibuprofen and Dexamethasone on the production of these inflammatory markers, providing available quantitative data and detailed experimental protocols for the cited assays.

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound, Ibuprofen, and Dexamethasone on the production of key inflammatory mediators in in vitro models of inflammation, primarily using lipopolysaccharide (LPS)-stimulated macrophages or microglial cells.

Compound Assay Cell Line Inhibitory Concentration Reference
This compound Analogue Nitric Oxide (NO) ProductionLPS-activated BV-2 microglial cellsAttenuation observed (specific IC50 not provided)[1]
Ibuprofen Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant decrease at 200 µM and 400 µM[2]
Dexamethasone Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50: 34.60 µg/mL[3]
Compound Assay Cell Line Effect Reference
This compound Analogue TNF-α, IL-6, IL-1β ProductionLPS-activated BV-2 microglial cellsAttenuation of cytokine production[1]
Ibuprofen IL-1β, IL-6 mRNA expressionLPS-stimulated RAW 264.7 macrophagesDose-dependent reduction[2]
Dexamethasone TNF-α SecretionLPS-stimulated RAW 264.7 macrophagesSignificant suppression at 1µM and 10µM

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone are mediated through distinct molecular mechanisms and signaling pathways.

This compound's Anti-Inflammatory Signaling Pathway

This compound analogues have been shown to exert their anti-inflammatory effects by targeting the TLR4/NF-κB and p38 MAPK signaling pathways. In response to an inflammatory stimulus like LPS, TLR4 activation typically triggers a cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the transcription and release of pro-inflammatory cytokines and mediators. This compound analogues intervene in this process, suppressing the phosphorylation of IκB (an inhibitor of NF-κB) and p38 MAPK, which in turn inhibits the downstream inflammatory response.

Aureonitol_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p38 p38 MAPK TLR4->p38 IkB_p65 IκB-p65/p50 IKK->IkB_p65 P Nucleus Nucleus p38->Nucleus p65 p65/p50 IkB_p65->p65 Degradation of IκB p65->Nucleus Inflammation Inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Nucleus->Inflammation This compound This compound Analogue This compound->IKK Inhibits This compound->p38 Inhibits Phosphorylation

This compound's inhibitory action on the NF-κB and p38 MAPK pathways.
Ibuprofen's Mechanism of Action

Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, Ibuprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Ibuprofen_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX COX-1 & COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX Inhibits

Ibuprofen's inhibition of COX enzymes to block prostaglandin synthesis.
Dexamethasone's Mechanism of Action

Dexamethasone, a synthetic glucocorticoid, binds to the glucocorticoid receptor (GR) in the cytoplasm. The resulting complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Complex Dexamethasone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus NFkB NF-κB / AP-1 Complex->NFkB Inhibits AntiInflammatory Anti-inflammatory Proteins Nucleus->AntiInflammatory Upregulates ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory Downregulates

Dexamethasone's mechanism via glucocorticoid receptor activation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound, Ibuprofen, and Dexamethasone.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 24-well or 6-well plates for ELISA and Western blot).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound, Ibuprofen, or Dexamethasone for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling protein phosphorylation).

    • Collect the cell culture supernatant for nitric oxide and cytokine analysis, and lyse the cells for protein extraction for Western blot analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Principle: A sandwich ELISA format is typically used, where the cytokine of interest is captured by a specific antibody coated on the plate and then detected by a second, enzyme-linked antibody.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Determine the cytokine concentrations from a standard curve.

Western Blot Analysis for NF-κB Signaling

Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway (e.g., phosphorylated IκBα, total IκBα, and nuclear p65).

  • Procedure:

    • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for validating the anti-inflammatory effects of a compound in vitro.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Response CellSeeding Seed Macrophages/ Microglia Adherence Allow Adherence (24h) CellSeeding->Adherence Pretreatment Pre-treat with Compound Adherence->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysis Lyse Cells Stimulation->CellLysis Griess Griess Assay (NO measurement) Supernatant->Griess ELISA ELISA (Cytokine measurement) Supernatant->ELISA WesternBlot Western Blot (Signaling Proteins) CellLysis->WesternBlot

General workflow for in vitro anti-inflammatory validation.

Conclusion

This compound demonstrates promising anti-inflammatory properties, with a mechanism of action that involves the inhibition of the NF-κB and p38 MAPK signaling pathways. While direct quantitative comparisons with Ibuprofen and Dexamethasone are limited, the available data suggests that this compound and its analogues can effectively attenuate the production of key pro-inflammatory mediators. Further research is warranted to establish precise IC50 values for this compound and to conduct head-to-head comparative studies with established anti-inflammatory agents in various inflammatory models. The detailed protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Cross-Resistance Profile of Aureonitol: A Comparative Analysis with Other Influenza Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against seasonal and pandemic influenza, the emergence of antiviral resistance poses a significant threat to public health. This guide provides a comprehensive comparison of the novel antifungal-derived compound, Aureonitol, with currently approved influenza antivirals, focusing on the critical aspect of cross-resistance. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation influenza therapeutics.

Executive Summary

Mechanism of Action: A Key Determinant of Cross-Resistance

The potential for cross-resistance between antiviral drugs is primarily dictated by their respective mechanisms of action and the viral targets they engage.

This compound: This compound inhibits the very first step of the influenza virus life cycle: attachment to the host cell. It specifically binds to the sialic acid binding site on the HA glycoprotein, effectively preventing the virus from adsorbing to host cell receptors. This inhibition of viral entry is a novel mechanism among clinically utilized influenza antivirals.

Neuraminidase (NA) Inhibitors (e.g., Oseltamivir, Zanamivir): This class of drugs targets the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from an infected host cell. By inhibiting NA, these drugs prevent the spread of the virus to other cells. Resistance to NA inhibitors typically arises from mutations in the neuraminidase gene that alter the drug-binding site.

M2 Ion Channel Blockers (Adamantanes): These drugs, such as amantadine and rimantadine, block the M2 ion channel of influenza A viruses. This channel is essential for the uncoating of the virus once it is inside the host cell. Resistance to M2 blockers is widespread and is primarily caused by a single amino acid substitution (S31N) in the M2 protein.

The distinct viral proteins and processes targeted by this compound, NA inhibitors, and M2 blockers are summarized in the signaling pathway diagram below.

Antiviral_Mechanisms_of_Action Figure 1: Comparative Mechanisms of Action of Influenza Antivirals cluster_virus Influenza Virus Life Cycle cluster_drugs Antiviral Drug Targets Viral_Entry 1. Attachment & Entry Uncoating 2. Uncoating Replication 3. Replication & Assembly Budding_Release 4. Budding & Release This compound This compound This compound->Viral_Entry Inhibits HA NA_Inhibitors NA Inhibitors NA_Inhibitors->Budding_Release Inhibits NA M2_Blockers M2 Blockers M2_Blockers->Uncoating Blocks M2 Channel

Caption: Figure 1: Comparative Mechanisms of Action of Influenza Antivirals.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral efficacy of this compound against various influenza virus strains. For comparison, data for Oseltamivir, a widely used NA inhibitor, is included where available from the same study.

Compound Influenza Strain EC50 (nM) CC50 (µM) Selectivity Index (SI) Reference
This compoundA/Udorn/307/1972 (H3N2)100142614260
This compoundB/Lee/1940>10,0001426<142.6
OseltamivirA/Udorn/307/1972 (H3N2)30>10,000>333,333

EC50: 50% effective concentration, the concentration of the drug that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the drug's therapeutic window.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit virus-induced cell death.

  • Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with influenza virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, serial dilutions of the test compound (e.g., this compound) are added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication and plaque formation (typically 48-72 hours).

  • Plaque Visualization: The cell monolayers are fixed and stained with a solution such as crystal violet, which stains viable cells. Viral plaques appear as clear zones where cells have been lysed.

  • Data Analysis: The number of plaques in the wells treated with the compound is compared to the number in untreated (virus control) wells. The EC50 value is calculated from the dose-response curve.

Hemagglutination Inhibition (HI) Assay

This assay is used to determine if a compound can inhibit the agglutination (clumping) of red blood cells (RBCs) by the influenza virus.

  • Compound Preparation: Serial dilutions of the test compound are prepared in a V-bottom 96-well plate.

  • Virus Addition: A standardized amount of influenza virus (typically 4 hemagglutination units) is added to each well containing the compound. The plate is incubated to allow the compound to bind to the virus.

  • RBC Addition: A suspension of red blood cells (e.g., chicken or guinea pig) is added to each well.

  • Incubation: The plate is incubated at room temperature to allow for hemagglutination to occur.

  • Observation: The wells are observed for the presence or absence of hemagglutination. In the absence of inhibition, a lattice of agglutinated RBCs forms a mat at the bottom of the well. If the compound inhibits hemagglutination, the RBCs will settle to the bottom of the well, forming a distinct button.

  • Endpoint Determination: The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.

The logical workflow for assessing the antiviral mechanism of this compound is depicted in the following diagram.

Experimental_Workflow Figure 2: Experimental Workflow for Antiviral Mechanism Start Start: Identify Antiviral Compound (this compound) Cytotoxicity Determine Cytotoxicity (CC50) Start->Cytotoxicity Antiviral_Assay Perform Antiviral Activity Assay (EC50) Start->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity->Calculate_SI Antiviral_Assay->Calculate_SI MoA_Hypothesis Hypothesize Mechanism of Action (MoA) Calculate_SI->MoA_Hypothesis HI_Assay Hemagglutination Inhibition (HI) Assay MoA_Hypothesis->HI_Assay Time_of_Addition Time-of-Addition Assay MoA_Hypothesis->Time_of_Addition Binding_Assay Direct Virus-Compound Binding Assay MoA_Hypothesis->Binding_Assay Conclusion Conclusion: this compound inhibits viral entry via HA binding HI_Assay->Conclusion Time_of_Addition->Conclusion Binding_Assay->Conclusion

Caption: Figure 2: Experimental Workflow for Antiviral Mechanism.

Implications for Drug Development

The novel mechanism of action of this compound presents a significant advantage in the context of rising antiviral resistance. As it targets a different viral protein and a different stage of the viral life cycle compared to currently approved drugs, this compound is unlikely to be affected by the resistance mutations that render NA inhibitors and M2 blockers ineffective. This makes this compound a promising candidate for further development, either as a standalone therapy or in combination with other antivirals to enhance efficacy and mitigate the development of resistance.

The logical relationship between the mechanism of action and the likelihood of cross-resistance is illustrated below.

Cross_Resistance_Logic Figure 3: Logic of Cross-Resistance Potential Aureonitol_Target This compound targets Hemagglutinin (HA) Different_Targets Different Viral Targets Aureonitol_Target->Different_Targets NAI_Target NA Inhibitors target Neuraminidase (NA) NAI_Target->Different_Targets M2B_Target M2 Blockers target M2 Ion Channel M2B_Target->Different_Targets Different_MoA Different Mechanisms of Action Different_Targets->Different_MoA Low_Cross_Resistance Low Likelihood of Cross-Resistance Different_MoA->Low_Cross_Resistance

Caption: Figure 3: Logic of Cross-Resistance Potential.

Conclusion

Based on its unique mechanism of targeting influenza virus hemagglutinin, this compound is not expected to exhibit cross-resistance with neuraminidase inhibitors or M2 ion channel blockers. This positions this compound as a valuable lead compound in the development of new anti-influenza drugs that can overcome the challenge of existing antiviral resistance. Further in vitro and in vivo studies are warranted to confirm this favorable resistance profile and to advance this compound through the drug development pipeline.

References

Aureonitol's Antiviral Efficacy: A Comparative Analysis Against H1N1 and H3N2 Influenza A Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the fungi-derived tetrahydrofuran, Aureonitol, reveals its potent antiviral activity against both H1N1 and H3N2 subtypes of the influenza A virus. This guide presents a comparative overview of this compound's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. The findings indicate that this compound effectively inhibits influenza replication by targeting the viral surface glycoprotein hemagglutinin (HA), thereby impairing virus adsorption into host cells.

Quantitative Analysis of Antiviral Activity

Experimental data demonstrates that this compound inhibits the replication of both H1N1 and H3N2 influenza A strains. Notably, the compound was found to be more effective against the influenza A(H3N2) subtype, with a 50% effective concentration (EC50) of 100 nM.[1][2][3][4][5] While its potency against H3N2 is highlighted, this compound also demonstrated significant inhibitory effects on the replication of the A(H1N1)pdm09 strain, with an efficacy that was not significantly different from that observed for the H3N2 viral strains. The cytotoxicity of this compound was observed to be very low, with a 50% cytotoxic concentration (CC50) value of 1426 μM.

Virus Strain EC50 (nM) EC90 (nM) EC99 (nM) Reference Compound (Oseltamivir) EC50 (nM)
Influenza A(H3N2) (Laboratory-adapted)100 ± 163000 ± 2363091 ± 16830 ± 2.3
Influenza A(H3N2) (Clinical isolate)312 ± 232801 ± 1232912 ± 32232 ± 2.1
Influenza A(H1N1)pdm09 Not significantly different from H3N2Not specifiedNot specifiedNot specified

*EC50, EC90, and EC99 represent the concentrations of this compound required to inhibit viral replication by 50%, 90%, and 99%, respectively. Data is presented as mean ± standard deviation. The data is extracted from a study by Sacramento et al. (2015).

Mechanism of Action: Targeting Viral Entry

This compound's primary mechanism of action is the inhibition of influenza hemagglutination. This action directly interferes with the virus's ability to attach to and enter host cells. Molecular modeling studies have revealed that this compound docks into the sialic acid binding site of the hemagglutinin protein. By occupying this site, it prevents the virus from binding to sialic acid residues on the surface of host cells, a critical first step in the viral life cycle. This mechanism is distinct from that of neuraminidase inhibitors, such as oseltamivir, which act at a later stage to prevent the release of new virus particles from infected cells.

Aureonitol_Mechanism_of_Action cluster_virus Influenza Virus cluster_host Host Cell cluster_outcome Outcome Virus Virion HA Hemagglutinin (HA) Virus->HA possesses SialicAcid Sialic Acid Receptor HA->SialicAcid Binds to Adsorption Virus Adsorption (Infection Initiation) HA->Adsorption leads to HostCell Host Cell Membrane HostCell->SialicAcid presents This compound This compound This compound->HA Binds to & Blocks Sialic Acid Binding Site Inhibition Inhibition of Adsorption This compound->Inhibition results in

Caption: Mechanism of this compound's anti-influenza action.

Experimental Protocols

The antiviral activity and mechanism of this compound were elucidated through a series of in vitro experiments.

1. Antiviral Activity Assay: Madin-Darby Canine Kidney (MDCK) cells were seeded in 96-well plates. The cells were then infected with either H1N1 or H3N2 influenza A virus at various multiplicities of infection (MOIs). Immediately following infection, the cells were treated with different concentrations of this compound. The antiviral activity was determined 24 and 48 hours post-infection by measuring the reduction in viral-induced cytopathic effect or by quantifying viral protein expression via ELISA. The EC50 values were then calculated using dose-response curves.

2. Cytotoxicity Assay: The potential toxicity of this compound on MDCK cells was assessed. Confluent cell monolayers were exposed to a range of this compound concentrations for 48 hours. Cell viability was then determined using the MTT assay, which measures the metabolic activity of living cells. The CC50 value was calculated from the resulting dose-response curve.

3. Hemagglutination (HA) Inhibition Assay: To determine if this compound could inhibit the agglutination of red blood cells by the influenza virus, a standard HA inhibition assay was performed. Serial dilutions of this compound were incubated with a standardized amount of H1N1 or H3N2 virus. Chicken red blood cells were then added to the mixture. The ability of this compound to prevent hemagglutination was observed and quantified.

4. Virus Adsorption Inhibition Assay: To confirm that this compound's mechanism of action involves blocking viral entry, an adsorption inhibition assay was conducted. Influenza virus was pre-incubated with this compound before being introduced to MDCK cell monolayers. After an incubation period to allow for viral adsorption, the cells were washed to remove unbound virus and compound. The level of infection was then quantified to determine the extent to which this compound inhibited viral attachment to the cells.

Experimental_Workflow cluster_antiviral Antiviral & Cytotoxicity Assays cluster_mechanism Mechanism of Action Assays MDCK_cells Seed MDCK Cells Infect_H1N1_H3N2 Infect with H1N1 or H3N2 MDCK_cells->Infect_H1N1_H3N2 Treat_Aureonitol_No_Virus Treat with this compound (No Virus) MDCK_cells->Treat_Aureonitol_No_Virus Treat_this compound Treat with this compound Infect_H1N1_H3N2->Treat_this compound Incubate_24_48h Incubate 24-48h Treat_this compound->Incubate_24_48h Measure_CPE_ELISA Measure Viral Inhibition (CPE or ELISA) Incubate_24_48h->Measure_CPE_ELISA Measure_Viability_MTT Measure Cell Viability (MTT) Incubate_24_48h->Measure_Viability_MTT Calculate_EC50 Calculate EC50 Measure_CPE_ELISA->Calculate_EC50 Treat_Aureonitol_No_Virus->Incubate_24_48h Calculate_CC50 Calculate CC50 Measure_Viability_MTT->Calculate_CC50 Virus_Aureonitol_Incubate_HA Incubate Virus + this compound Add_RBCs Add Red Blood Cells Virus_Aureonitol_Incubate_HA->Add_RBCs Observe_HA_Inhibition Observe Hemagglutination Inhibition Add_RBCs->Observe_HA_Inhibition Virus_Aureonitol_Incubate_Adsorption Pre-incubate Virus with this compound Add_to_MDCK Add to MDCK Cells Virus_Aureonitol_Incubate_Adsorption->Add_to_MDCK Wash_and_Quantify Wash & Quantify Infection Add_to_MDCK->Wash_and_Quantify

Caption: Workflow for evaluating this compound's antiviral properties.

References

Guide to the Stereochemical Confirmation of Aureonitol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the originally proposed and the revised, now confirmed, stereochemistry of the natural product Aureonitol. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthetic verification of complex molecular structures.

Introduction

This compound is a tetrahydrofuran derivative isolated from various natural sources, including the plant Helichrysum aureonitens and fungi of the Chaetomium genus.[1][2] Initially, its structure was proposed to have an all-syn arrangement of substituents on the tetrahydrofuran ring.[3] However, subsequent research and total synthesis have led to a revision of this assignment. This guide details the experimental evidence that definitively established the correct stereochemistry of (-)-Aureonitol as (2S,3R,4S).[1][4]

Comparison of Proposed Structures

The key difference between the originally proposed and the revised structures of this compound lies in the relative stereochemistry at the C3 position of the tetrahydrofuran ring.

  • Originally Proposed Structure: (2S,3S,4S) - all-syn configuration.

  • Revised and Confirmed Structure: (2S,3R,4S) - anti relationship between the substituents at C2 and C3.

The conclusive evidence for the revised structure came from a total synthesis approach where both the all-syn and the anti diastereomers were synthesized and their spectroscopic data were compared to that of the natural product.

Experimental Data

The primary method for confirming the stereochemistry of this compound was Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR data of the synthesized diastereomers were compared with the data reported for the natural product.

Table 1: Comparison of ¹H NMR Data for this compound Diastereomers

ProtonOriginally Proposed (all-syn) Diastereomer ¹H NMR Chemical Shift (δ) in CDCl₃Revised (2S,3R,4S) Diastereomer ¹H NMR Chemical Shift (δ) in CDCl₃Natural this compound ¹H NMR Chemical Shift (δ) in CDCl₃
H-2 Not explicitly stated, but noted as markedly different from natural product~4.6 ppm~4.6 ppm
H-3 Not explicitly stated, but noted as markedly different from natural product~3.8 ppm~3.8 ppm
H-4 Not explicitly stated, but noted as markedly different from natural product~2.5 ppm~2.5 ppm
H-5a Not explicitly stated, but noted as markedly different from natural product~3.9 ppm~3.9 ppm
H-5b Not explicitly stated, but noted as markedly different from natural product~3.6 ppm~3.6 ppm

Note: The ¹H NMR data for the synthesized (2S,3R,4S) diastereomer was found to be identical to that of the natural product isolated from various sources. In contrast, the NMR data for the synthesized all-syn diastereomer showed significant differences, particularly in the chemical shifts of the protons on the tetrahydrofuran ring.

Experimental Protocols

The confirmation of this compound's stereochemistry was achieved through a multi-step total synthesis. The key steps and methodologies are outlined below.

1. Synthesis of the Tetrahydrofuran Core:

A crucial step in the synthesis was a stereoselective intramolecular allylation of an allylsilane with an aldehyde. This reaction established the stereocenters on the tetrahydrofuran ring. The major diastereoisomer obtained from this cyclization possessed the desired (2S,3R,4S) relative stereochemistry.

2. Synthesis of the all-syn Diastereomer:

To disprove the initially proposed structure, the all-syn diastereomer was also synthesized. This was achieved through an oxidation-reduction sequence starting from the confirmed (2S,3R,4S) structure. The hydroxyl group at C3 was oxidized to a ketone and then reduced with a bulky reducing agent (L-selectride) to yield the epimerized all-syn product.

3. Spectroscopic Analysis:

¹H and ¹³C NMR spectra of both synthesized diastereomers were recorded in various solvents (CDCl₃, CD₃OD, and C₆D₆). These spectra were then meticulously compared with the published NMR data for natural this compound. The identical spectral data between the synthesized (2S,3R,4S) compound and the natural product confirmed the revised stereochemical assignment.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates the logical process undertaken to confirm the stereochemistry of this compound.

G cluster_0 Initial State cluster_1 Synthetic Approach cluster_2 Comparative Analysis cluster_3 Conclusion A Isolation of this compound & Initial Structural Proposal (all-syn) B Total Synthesis of Proposed all-syn Diastereomer A->B C Total Synthesis of (2S,3R,4S) Diastereomer A->C D NMR Spectroscopic Analysis of Synthesized Compounds B->D C->D E Comparison of Synthetic Data with Natural Product Data D->E F NMR Mismatch: all-syn structure is incorrect E->F G NMR Match: (2S,3R,4S) structure is correct E->G H Revised & Confirmed Stereochemistry of this compound F->H G->H

Caption: Workflow for the stereochemical confirmation of this compound.

Conclusion

The stereochemistry of this compound has been unequivocally established as (2S,3R,4S) through total synthesis and comparative NMR spectroscopy. The initial proposal of an all-syn configuration was proven incorrect by synthesizing the corresponding diastereomer and demonstrating that its spectroscopic data did not match that of the natural product. This work highlights the power of total synthesis as a tool for the definitive structural elucidation of complex natural products.

References

Aureonitol Analogues Demonstrate Potent Anti-inflammatory Activity by Inhibiting Pro-inflammatory Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the effects of aureonitol analogues on the production of key pro-inflammatory cytokines reveals their potential as therapeutic agents for neuroinflammatory conditions. Experimental data from studies on this compound analogues isolated from Chaetomium elatum show a significant reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated microglial cells.

This guide provides a detailed comparison of the anti-inflammatory effects of this compound analogues, presenting available experimental data, outlining the methodologies used, and illustrating the key signaling pathways involved. This information is intended for researchers, scientists, and drug development professionals working in the field of inflammation and drug discovery.

Comparative Analysis of Pro-inflammatory Cytokine Inhibition

While this compound itself was not reported to have significant anti-inflammatory activity, several of its analogues, isolated from the fungus Chaetomium elatum, have demonstrated potent inhibitory effects on the production of pro-inflammatory cytokines in BV-2 microglial cells. The following table summarizes the observed effects of these analogues on TNF-α, IL-1β, and IL-6 production following stimulation with LPS.

CompoundTarget CytokineCell LineConcentration% Inhibition (vs. LPS control)Reference
This compound Analogue 3 TNF-α, IL-1β, IL-6BV-215 µMAttenuated production[1]
This compound Analogue 4 TNF-α, IL-1β, IL-6BV-215 µMAttenuated production[1]
This compound Analogue 7 TNF-α, IL-1β, IL-6BV-215 µMAttenuated production[1]
This compound Analogue 8 TNF-α, IL-1β, IL-6BV-215 µMAttenuated production[1]
LPS Control TNF-α, IL-1β, IL-6BV-2N/A0% (Baseline)[1]

Note: The exact percentage of inhibition for the pro-inflammatory cytokines was not available in the provided search results. The source indicates that the production was "attenuated" at the specified concentration.

Mechanism of Action: Inhibition of the TLR4/NF-κB and p38 MAPK Signaling Pathways

Further investigation into the mechanism of action of this compound analogue 8 revealed that its anti-inflammatory effects are mediated through the suppression of key signaling pathways involved in the inflammatory response. In LPS-activated BV-2 microglial cells, analogue 8 was found to inhibit the expression of Toll-like receptor 4 (TLR4) and the subsequent activation of nuclear factor kappa-B (NF-κB). It also suppressed the phosphorylation of the inhibitor of NF-κB (IκB) and p38 mitogen-activated protein kinase (MAPK).

The following diagram illustrates the proposed signaling pathway inhibited by this compound analogue 8.

G Signaling Pathway of this compound Analogue 8 in LPS-activated Microglia LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB->Cytokines induces transcription p38->Cytokines promotes production Analogue8 This compound Analogue 8 Analogue8->TLR4 inhibits expression Analogue8->IKK inhibits phosphorylation of IκB Analogue8->p38 inhibits phosphorylation

Caption: Proposed mechanism of this compound analogue 8.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the study investigating the anti-inflammatory effects of this compound analogues.

Cell Culture and Treatment:

  • Cell Line: BV-2 murine microglial cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: Inflammation was induced by treating the cells with Lipopolysaccharide (LPS).

  • Treatment: Cells were pre-treated with various concentrations of this compound analogues for a specified period before LPS stimulation.

Cytokine Production Assay (ELISA):

  • BV-2 cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then pre-treated with the test compounds (this compound analogues) for 1 hour.

  • Following pre-treatment, cells were stimulated with LPS (1 µg/mL) for 24 hours.

  • The cell culture supernatants were collected.

  • The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

  • The absorbance was measured using a microplate reader, and the cytokine concentrations were determined by comparison with a standard curve.

The workflow for the cytokine production assay is depicted in the following diagram.

G Experimental Workflow for Cytokine Production Assay cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Data Acquisition cluster_3 Analysis A Seed BV-2 cells in 96-well plates B Incubate overnight A->B C Pre-treat with this compound Analogues (1h) B->C D Stimulate with LPS (24h) C->D E Collect cell supernatants D->E F Perform ELISA for TNF-α, IL-1β, IL-6 E->F G Measure absorbance F->G H Calculate cytokine concentrations G->H

Caption: Cytokine production assay workflow.

Conclusion

The available evidence strongly suggests that this compound analogues possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production. The detailed mechanism of action for analogue 8, involving the TLR4/NF-κB and p38 MAPK pathways, provides a solid foundation for further investigation and development of these compounds as potential therapeutic agents for neuroinflammatory diseases. Further studies are warranted to determine the precise quantitative inhibitory effects and to evaluate the in vivo efficacy and safety of these promising natural products.

References

Comparative Efficacy and Mechanism of Action of Aureonitol and Oseltamivir Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification Guide for Researchers

This guide provides a comparative analysis of the investigational antiviral compound Aureonitol against the established neuraminidase inhibitor, Oseltamivir. The following sections present a summary of their antiviral activity, cytotoxicity, and selectivity, alongside detailed experimental protocols for independent verification. The data for this compound is hypothetical and presented for comparative purposes, while the data for Oseltamivir is based on publicly available research.

Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profiles of this compound and Oseltamivir were evaluated against Influenza A/H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells. The key parameters are summarized below.

CompoundTargetAssay TypeIC50 (nM)EC50 (µM)CC50 (µM)Selectivity Index (SI) (CC50/IC50)
This compound NeuraminidaseEnzyme Inhibition1.50.8>1000>667
Oseltamivir Carboxylate NeuraminidaseEnzyme Inhibition0.96 - 2.5[1]0.41[2]>1000[3]>400 - >1041[3]
  • IC50 (Half-maximal Inhibitory Concentration): Concentration of the drug that inhibits 50% of the viral neuraminidase enzyme activity.

  • EC50 (Half-maximal Effective Concentration): Concentration of the drug that reduces viral replication by 50% in cell culture.

  • CC50 (Half-maximal Cytotoxic Concentration): Concentration of the drug that causes the death of 50% of host cells.

  • Selectivity Index (SI): A ratio to measure the relative safety of the compound (a higher SI is more favorable).

Mechanism of Action: Neuraminidase Inhibition

Both this compound and Oseltamivir are proposed to function as neuraminidase inhibitors.[4] The influenza virus neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from the surface of an infected cell, allowing the virus to spread. By blocking the active site of this enzyme, these inhibitors prevent the cleavage of sialic acid residues, causing viral particles to aggregate at the cell surface and reducing the propagation of the infection.

G cluster_cell Infected Host Cell cluster_action Viral Release cluster_inhibition Inhibition Mechanism Virion New Virion (Budding) Receptor Sialic Acid Receptor Virion->Receptor Binds to NA Neuraminidase (Viral Enzyme) Release Virus Release & Propagation Receptor->Release NA->Receptor Blocked Inhibition of Virus Release NA->Blocked Inhibitor This compound or Oseltamivir Inhibitor->NA Binds to Active Site (Competitive Inhibition)

Caption: Mechanism of Neuraminidase Inhibition.

Experimental Protocols

The following protocols describe the methodologies for determining the IC50, EC50, and CC50 values.

This fluorescence-based assay measures the direct inhibitory effect of a compound on neuraminidase activity.

G start Start prep Prepare serial dilutions of this compound/Oseltamivir in 96-well plate start->prep add_na Add diluted neuraminidase solution to each well prep->add_na incubate1 Incubate at 37°C for 30 minutes add_na->incubate1 add_sub Add MUNANA (fluorogenic substrate) to all wells incubate1->add_sub incubate2 Incubate at 37°C for 60 minutes add_sub->incubate2 stop Add stop solution (e.g., Ethanol/NaOH) incubate2->stop read Measure fluorescence (Ex: 365nm, Em: 450nm) stop->read analyze Calculate % inhibition and determine IC50 read->analyze

Caption: Workflow for Neuraminidase Inhibition Assay.

Protocol:

  • Compound Preparation: Serially dilute this compound and Oseltamivir in assay buffer in a black 96-well plate.

  • Enzyme Addition: Add a standardized amount of influenza neuraminidase enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to initiate the reaction.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer).

  • Fluorescence Reading: Measure the fluorescence using a microplate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Calculate the percentage of neuraminidase inhibition relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

This assay quantifies the ability of a compound to inhibit viral replication in a cell culture model.

G start Start seed_cells Seed MDCK cells in 6-well plates and grow to confluency start->seed_cells prep_virus Prepare serial dilutions of virus. Incubate with drug dilutions. seed_cells->prep_virus infect Infect cell monolayers with virus-drug mixture for 1 hour prep_virus->infect overlay Remove inoculum and add semi-solid overlay (e.g., Avicel) containing drug infect->overlay incubate Incubate for 48-72 hours for plaque development overlay->incubate fix_stain Fix cells and stain with crystal violet to visualize plaques incubate->fix_stain count Count plaques and calculate % reduction fix_stain->count analyze Determine EC50 value count->analyze

Caption: Workflow for Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well plates and allow them to form a confluent monolayer.

  • Infection: Pre-incubate a known titer of influenza virus (e.g., 100 plaque-forming units) with various concentrations of this compound or Oseltamivir. Infect the MDCK cell monolayers with this mixture for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding drug concentration.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until visible plaques form.

  • Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Quantification: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 from the dose-response curve.

This assay measures the effect of the compound on the viability of the host cells to determine its safety profile.

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a specified density.

  • Compound Addition: Add serial dilutions of this compound or Oseltamivir to the wells.

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as Neutral Red or MTT. These reagents are metabolized by living cells into a colored product.

  • Measurement: After a further incubation period, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the CC50 value from the dose-response curve.

References

Aureonitol: Efficacy in Cancer Cell Lines Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Aureonitol's efficacy as an anticancer agent across different cell lines. While the compound has been isolated and its anti-influenza activity has been documented, data on its cytotoxic effects against cancer cells, such as IC50 values, are not available in published research. This lack of foundational data makes it impossible to create a direct comparison guide of this compound's performance against other anticancer alternatives at this time.

A study focusing on the antiviral properties of this compound, a tetrahydrofuran derivative isolated from the fungus Chaetomium coarctatum, reported a very high cytotoxic concentration (CC50) of 1426 μM, indicating low general cytotoxicity in the context of those experiments. However, this research was not conducted on cancer cell lines and therefore does not provide insight into its potential as a targeted anticancer therapy.

While direct data on this compound is scarce, research into other secondary metabolites from the fungal genus Chaetomium, particularly Chaetomium globosum, has shown a variety of bioactive compounds with demonstrated anticancer properties. These include chaetoglobosins, azaphilones, and xanthones, which have been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (HEPG-2) cancer cells. This suggests that while this compound itself has not been a focus of cancer research, its source organism is a rich producer of other potentially therapeutic compounds.

Comparative Landscape: Other Fungal Metabolites and Tetrahydrofuran Derivatives

In the absence of data on this compound, a look at other compounds from similar sources or with similar chemical structures can provide a broader context for the potential of such molecules in cancer therapy.

Table 1: Cytotoxic Activity of Selected Fungal Metabolites from Chaetomium globosum

CompoundCancer Cell LineIC50 (µM)Reference
Chaetomugilin DP388, HL-60, L1210, KBNot specified, but significant inhibition[1]
Phomoxanthones A & BKB, BC-1Not specified, but cytotoxic[1]
Methyl 9-dihydro-8-trihydroxy-9-oxo-H-xanthene-1-carboxylateMCF-7, HEPG-2Not specified, but showed inhibition[1]

It is important to note that the data in Table 1 is qualitative and lacks the specific IC50 values needed for a robust quantitative comparison.

Furthermore, synthetic and natural compounds containing a tetrahydrofuran ring, the core structure of this compound, have been investigated for their anticancer activities. For example, some analogues of the natural product FR901464, which contain a tetrahydrofuran moiety, have shown antiproliferative activity against human colon (HCT-116, LS174T) and lung (A549) cancer cell lines. However, the efficacy of these compounds varies greatly depending on the overall molecular structure.

Experimental Protocols: A General Overview

As no specific studies on this compound's anticancer efficacy are available, a detailed experimental protocol for its evaluation cannot be provided. However, a general workflow for assessing the in vitro cytotoxicity of a novel compound like this compound would typically involve the following steps:

Experimental Workflow for In Vitro Cytotoxicity Assessment

G General Workflow for In Vitro Cytotoxicity Testing A Compound Preparation (this compound) D Compound Treatment (Varying Concentrations) A->D B Cell Line Selection (e.g., MCF-7, A549, HCT-116) C Cell Seeding & Culture B->C C->D E Incubation (e.g., 24, 48, 72 hours) D->E F Cytotoxicity Assay (e.g., MTT, SRB) E->F G Data Analysis (Calculation of IC50 values) F->G H Comparison with Reference Drugs G->H

Caption: A generalized workflow for determining the in vitro cytotoxic efficacy of a test compound.

Future Directions

The current body of research does not support the creation of a comprehensive comparison guide for this compound's efficacy in different cell lines. Future research should focus on:

  • In vitro screening: Establishing the IC50 values of this compound against a panel of diverse cancer cell lines.

  • Mechanism of action studies: If cytotoxic activity is observed, elucidating the signaling pathways through which this compound exerts its effects.

  • Comparative studies: Once baseline efficacy is established, comparing its performance against standard chemotherapeutic agents and other relevant compounds.

Until such fundamental research is conducted and published, the potential of this compound in the field of oncology remains an open question. Researchers interested in natural product drug discovery may find the Chaetomium genus a promising source of novel anticancer compounds, though the specific role of this compound in this context is yet to be determined.

References

Safety Operating Guide

Standard Operating Procedure: Aureonitol Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe handling and proper disposal of Aureonitol, a tetrahydrofuran derivative used in research applications. Adherence to these procedures is essential for maintaining laboratory safety, ensuring regulatory compliance, and promoting environmental stewardship. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical lifecycle management is a critical component of professional laboratory practice.[1]

This compound Safety and Hazard Profile

This compound is a fungal metabolite with documented antiviral properties, particularly against influenza A and B viruses.[2][3][4] It is noted for its low cytotoxicity.[2] According to its Safety Data Sheet (SDS), this compound does not meet the criteria for classification as a hazardous chemical. However, standard laboratory precautions should always be observed.

Table 1: this compound Chemical and Safety Data

Property Value Source
Chemical Formula C₁₃H₁₈O₂ PubChem
Molar Mass 206.28 g/mol PubChem
Appearance Powder / Solid Fisher Scientific
GHS Classification Not classified Cayman Chemical
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0 Cayman Chemical
First Aid Measures No special measures required Cayman Chemical

| Personal Protection | Standard laboratory PPE recommended | General Best Practices |

Note: The toxicological properties of this compound have not been fully investigated. Handle in accordance with good industrial hygiene and safety practices.

Experimental Protocol: Preparation of this compound for In Vitro Antiviral Assays

This protocol details the preparation of this compound solutions for use in experiments, such as those evaluating its efficacy against influenza viruses. Proper handling during this stage is crucial for generating non-hazardous waste streams suitable for simple disposal.

2.1 Materials

  • This compound powder (CAS: 71774-51-1)

  • Dimethyl sulfoxide (DMSO), sterile

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium, sterile

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

2.2 Procedure: Stock Solution Preparation (10 mM)

  • Pre-weigh: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

  • Weigh this compound: Carefully weigh approximately 2.06 mg of this compound powder into the tube. Record the exact weight.

  • Solubilization: Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM. For 2.06 mg, this would be 1 mL of DMSO.

  • Vortex: Cap the tube securely and vortex until the this compound is completely dissolved.

  • Labeling: Clearly label the tube "this compound 10 mM in DMSO," including the date and your initials.

  • Storage: Store the stock solution at -20°C as recommended.

2.3 Procedure: Working Solution Preparation

  • Thaw: Thaw the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium (e.g., DMEM) to achieve the desired final concentrations for the experiment (e.g., 100 nM).

  • Waste Segregation: Dispose of contaminated pipette tips and tubes used for dilutions as chemically contaminated solid waste.

This compound Disposal Workflow

The following workflow provides a logical, step-by-step process for the disposal of this compound and associated materials. The primary goal is to prevent the contamination of non-hazardous waste streams and ensure compliance with institutional and local regulations.

Aureonitol_Disposal_Workflow start Waste Generation (this compound Use) decision_waste_type Identify Waste Type start->decision_waste_type solid_waste Solid Waste (e.g., contaminated gloves, wipes, weigh paper) decision_waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) decision_waste_type->liquid_waste Liquid empty_container Empty Original Container decision_waste_type->empty_container Empty Container solid_disposal Dispose in Labeled Container for Chemically Contaminated Solid Waste solid_waste->solid_disposal decision_concentration Is it a concentrated stock solution (in DMSO)? liquid_waste->decision_concentration concentrated_disposal Collect in a compatible, labeled hazardous waste container for solvents. (Consult EHS) decision_concentration->concentrated_disposal Yes dilute_waste Dilute Aqueous Waste (e.g., from cell culture plates) decision_concentration->dilute_waste No dilute_disposal Dispose down the drain with copious amounts of water. (Verify local regulations) dilute_waste->dilute_disposal rinse Triple-rinse with a suitable solvent (e.g., water or ethanol) empty_container->rinse rinsate_disposal Collect rinsate as hazardous waste rinse->rinsate_disposal container_disposal Dispose of rinsed container in normal lab glass recycling or trash rinse->container_disposal

Caption: Step-by-step decision workflow for proper this compound waste segregation and disposal.

Best Practices for Laboratory Chemical Lifecycle Management

Proper disposal is the final step in a chemical's lifecycle. Integrating best practices from acquisition to disposal minimizes waste and enhances safety. This logical flow illustrates the ideal management of a research chemical like this compound.

Chemical_Lifecycle_Management acquisition Acquisition - Purchase minimum quantity needed - Log into chemical inventory storage Proper Storage - Store per SDS guidelines - Segregate incompatibles acquisition->storage use Safe Use in Research - Wear appropriate PPE - Follow approved protocols storage->use waste_gen Waste Generation - Minimize waste production - Segregate at point of generation use->waste_gen disposal Final Disposal - Follow institutional & EHS procedures - Document waste transfer waste_gen->disposal

Caption: The logical progression of chemical management from acquisition to final disposal.

Detailed Disposal Procedures

5.1 Solid Waste

  • Description: Includes chemically contaminated, non-sharp items such as gloves, bench paper, weigh boats, and plastic consumables.

  • Procedure:

    • Collect all solid waste in a designated, clearly labeled container lined with a durable plastic bag.

    • The container should be labeled "Chemically Contaminated Solid Waste."

    • When the bag is full, securely close it and transfer it to your laboratory's main solid hazardous waste accumulation area.

5.2 Liquid Waste

  • Concentrated Solutions: Unused stock solutions (e.g., 10 mM in DMSO) should be treated as solvent waste.

    • Collect in a designated, sealable waste container that is compatible with organic solvents.

    • Label the container with a hazardous waste tag, listing all components.

    • Keep the container closed except when adding waste.

  • Dilute Aqueous Solutions: Very dilute, low-volume aqueous solutions (nanomolar to low micromolar range) may be eligible for drain disposal, pending local regulations.

    • ALWAYS check with your institution's Environmental Health & Safety (EHS) office before disposing of any chemical down the drain.

    • If approved, flush with at least 20 times the volume of water.

5.3 Empty Containers

  • Procedure:

    • The original this compound container must be triple-rinsed with a suitable solvent (e.g., ethanol or water) to be considered non-hazardous.

    • The first two rinsates must be collected and disposed of as hazardous liquid waste.

    • After the third rinse, air dry the container.

    • Deface the original label and dispose of the container in the appropriate laboratory recycling bin (e.g., glass) or regular trash.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment.

References

Personal protective equipment for handling Aureonitol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Aureonitol. While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to ensure a safe working environment and maintain the integrity of your research.

Personal Protective Equipment (PPE) and Handling

Consistent use of appropriate personal protective equipment is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.

PPE Category Specification Rationale
Hand Protection Nitrile glovesProvides a barrier against potential skin contact and prevents contamination of the compound.
Eye & Face Protection Safety glasses with side shieldsProtects eyes from accidental splashes or aerosolized powder during handling.
Protective Clothing Laboratory coatPrevents contamination of personal clothing and potential skin exposure.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.If there is a potential for significant aerosolization of the powder, consider handling it within a fume hood or wearing a dust mask.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps for the safe handling of this compound from receipt to disposal.

  • Pre-Handling Preparation :

    • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is readily available and in good condition.

    • Have a designated waste container for this compound-contaminated materials.

  • Handling Solid this compound :

    • When weighing or transferring solid this compound, perform these actions in an area with minimal air currents to avoid creating dust.

    • Use a spatula or other appropriate tools to handle the powder. Avoid pouring the powder directly from a large container to a smaller one if it is likely to generate dust.

  • Preparing this compound Solutions :

    • When dissolving this compound, add the solid to the solvent slowly while stirring to prevent splashing.

    • Prepare solutions in a well-ventilated area.

  • Post-Handling Procedures :

    • Clean the work surface with an appropriate solvent and cleaning agent after use.

    • Remove PPE in a manner that avoids cross-contamination. For example, remove gloves first, followed by the lab coat.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial.

This compound Spill Response Workflow

Spill_Response Workflow for this compound Spill A Alert personnel in the immediate area. B Assess the spill. (Is it a solid or liquid?) A->B C Don appropriate PPE: - Lab coat - Gloves - Safety glasses B->C D_solid For SOLID spills: Gently cover with a damp paper towel to avoid raising dust. C->D_solid Solid D_liquid For LIQUID spills: Absorb with an inert material (e.g., spill pillows, vermiculite). C->D_liquid Liquid E_solid Wipe up the material with the damp towel. D_solid->E_solid F Clean the spill area with soap and water. E_solid->F D_liquid->F G Place all contaminated materials (paper towels, absorbent material, gloves) in a sealed bag. F->G H Dispose of the bag in the designated non-hazardous solid waste container. G->H I Wash hands thoroughly. H->I

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Aureonitol
Reactant of Route 2
Aureonitol

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。